1H and 13C NMR chemical shifts of 2-ethyl-1,3-thiazinane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Ethyl-1,3-Thiazinane Introduction 1,3-Thiazinanes are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at positions 1 and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Ethyl-1,3-Thiazinane
Introduction
1,3-Thiazinanes are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This structural motif is of significant interest in medicinal and pharmaceutical chemistry, as it forms the core of various biologically active molecules, including some antibiotics and anti-radiation agents.[1][2] The precise characterization of the structure and stereochemistry of 1,3-thiazinane derivatives is paramount for understanding their biological activity and for the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[3] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can gain detailed insights into the molecular framework, including the connectivity of atoms and the conformational preferences of the molecule in solution.[4] This guide provides a detailed analysis of the expected ¹H and ¹³C NMR chemical shifts for 2-ethyl-1,3-thiazinane, based on established principles of NMR spectroscopy and data from structurally related compounds.
Molecular Structure and Conformational Dynamics
The 1,3-thiazinane ring typically adopts a chair-like conformation to minimize steric strain. The substituent at the 2-position, in this case, an ethyl group, can exist in either an axial or an equatorial orientation. These two conformers are in dynamic equilibrium, and the preferred conformation will influence the observed NMR chemical shifts. The interconversion between the axial and equatorial chair forms occurs through ring inversion.
Caption: Molecular Structure of 2-Ethyl-1,3-Thiazinane
The relative populations of the axial and equatorial conformers are influenced by steric interactions. Generally, a substituent in the equatorial position is sterically favored. The electronegative nitrogen and sulfur atoms also exert a significant influence on the electron distribution within the ring, which in turn affects the chemical shifts of the ring protons and carbons.
Caption: Conformational Equilibrium of 2-Ethyl-1,3-Thiazinane
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of 2-ethyl-1,3-thiazinane is expected to show distinct signals for the protons on the heterocyclic ring and the ethyl substituent. The chemical shifts are influenced by the proximity to the heteroatoms and the conformational orientation.
H-2 (methine proton): The proton at the 2-position is directly attached to a carbon bonded to both nitrogen and sulfur. This environment is highly deshielded, and the signal is expected to appear downfield.
H-4 (methylene protons): These protons are adjacent to the nitrogen atom and will also be deshielded, appearing at a lower field than typical alkane protons.[5] The axial and equatorial protons at this position are chemically non-equivalent and are expected to show distinct signals, likely as a complex multiplet.
H-5 (methylene protons): The protons at the 5-position are further from the heteroatoms and will therefore be more shielded, appearing at a higher field (upfield) compared to H-4 and H-6.[6]
H-6 (methylene protons): These protons are adjacent to the sulfur atom. Sulfur is less electronegative than nitrogen, so these protons will be less deshielded than the H-4 protons but more deshielded than the H-5 protons.
Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons of the ethyl group will appear as a quartet, split by the adjacent methyl protons. The methyl protons will appear as a triplet, split by the methylene protons.
Predicted ¹³C NMR Spectral Analysis
The carbon NMR spectrum will provide complementary information about the carbon skeleton of 2-ethyl-1,3-thiazinane.
C-2: This carbon is bonded to both nitrogen and sulfur, resulting in significant deshielding and a chemical shift in the downfield region.[7]
C-4: This carbon is adjacent to the nitrogen atom and will be deshielded.
C-5: Being the most remote from the heteroatoms, C-5 will be the most shielded of the ring carbons and will appear at the highest field.[8]
C-6: This carbon is adjacent to the sulfur atom and will be deshielded, though typically to a lesser extent than C-4.
Ethyl Group Carbons (-CH₂- and -CH₃): These will appear in the typical aliphatic region of the spectrum.[9]
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-ethyl-1,3-thiazinane. These values are estimates based on data for analogous heterocyclic systems and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Position
¹H Chemical Shift (ppm)
Multiplicity
¹³C Chemical Shift (ppm)
2
~ 4.0 - 4.5
Triplet (t)
~ 55 - 65
4
~ 2.8 - 3.2
Multiplet (m)
~ 45 - 55
5
~ 1.7 - 2.1
Multiplet (m)
~ 25 - 35
6
~ 2.5 - 2.9
Multiplet (m)
~ 30 - 40
-CH₂- (ethyl)
~ 1.5 - 1.9
Quartet (q)
~ 20 - 30
-CH₃ (ethyl)
~ 0.9 - 1.2
Triplet (t)
~ 10 - 15
Experimental Protocol for NMR Data Acquisition
This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2-ethyl-1,3-thiazinane.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified 2-ethyl-1,3-thiazinane sample.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] The choice of solvent can influence chemical shifts.[11]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. ¹H NMR Spectrum Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Use a standard pulse sequence (e.g., a single 90° pulse).
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Integrate the signals to determine the relative number of protons.
4. ¹³C NMR Spectrum Acquisition:
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
Acquire a larger number of scans compared to the ¹H spectrum due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).
Process the data similarly to the ¹H spectrum (Fourier transformation, phase correction, and baseline correction).
Conclusion
The analysis of ¹H and ¹³C NMR spectra is a cornerstone of structural elucidation in organic chemistry. For 2-ethyl-1,3-thiazinane, NMR spectroscopy provides crucial information regarding its molecular structure and conformational preferences. While the data presented in this guide are predictive, they are grounded in the fundamental principles of NMR and data from closely related compounds. Experimental verification is necessary to confirm these predictions and to further explore the rich structural chemistry of this important class of heterocyclic compounds.
References
Journal of Advanced Scientific Research. (2022, November 30).
MDPI. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
JOCPR. Synthesis and antimicrobial screening of some 1,3- thiazines.
Der Pharma Chemica. Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety.
NMR Chemical Shifts.
ResearchGate. (2009, March 15).
PMC. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines.
Chemical shifts.
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Pharmacophore.
ResearchGate. (2019, April 17). Design, synthesis and biological evaluation of substituted 2-amino-1,3-thiazine derivatives as antituberculosis and anti-cancer agents.
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
auremn.
Short Summary of 1H-NMR Interpret
13-C NMR.
EPFL.
SciSpace. (2014, September 30).
Compound Interest. a guide to 13c nmr chemical shift values.
13-C NMR Chemical Shift Table.pdf.
ResearchGate. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF.
PubMed. (2020, July 2). NMR spectroscopy in the conformational analysis of peptides: an overview.
Ring-Chain Tautomerism in 2-Ethyl-1,3-Thiazinane Derivatives: Mechanistic Insights and Analytical Workflows
Executive Summary The 1,3-thiazinane core—a saturated six-membered heterocycle containing nitrogen and sulfur—is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous antimicrobial age...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,3-thiazinane core—a saturated six-membered heterocycle containing nitrogen and sulfur—is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous antimicrobial agents, including cephalosporin analogs. A critical, yet frequently overlooked, physicochemical property of these heterocycles is ring-chain tautomerism : the reversible thermodynamic equilibrium between the closed heterocyclic ring and its open-chain thiol-imine counterpart.
For drug development professionals and formulation scientists, understanding this equilibrium is paramount. The tautomeric state directly dictates a molecule's lipophilicity, receptor binding affinity, and metabolic stability. This technical guide explores the mechanistic drivers of ring-chain tautomerism in 2-ethyl-1,3-thiazinane derivatives, detailing the thermodynamic parameters, solvent effects, and the rigorous analytical workflows required to quantify these dynamic systems.
Mechanistic Foundations of 1,3-Thiazinane Tautomerism
Thermodynamic and Kinetic Control
Ring-chain tautomerism in 1,3-N,S-heterocycles is governed by the reversible cleavage of the
C2−S
bond. In the case of 2-ethyl-1,3-thiazinane, the system exists in a delicate equilibrium between the closed 1,3-thiazinane ring and the open-chain Schiff base (thiol-imine). Under acidic conditions, this open-chain form is further protonated to yield an iminium cation [2, 3].
Figure 1: Ring-chain tautomeric equilibrium of 2-ethyl-1,3-thiazinane derivatives.
The Role of the 2-Ethyl Substituent
The position of the equilibrium (
Keq
) is highly sensitive to the steric and electronic nature of the C2 substituent.
Steric Effects (Thorpe-Ingold Effect): The presence of the 2-ethyl group introduces mild steric compression. This compression thermodynamically favors the closed-ring form compared to an unsubstituted derivative, as ring closure relieves steric strain present in the acyclic conformer.
Electronic Effects: Unlike 2-aryl substituents—which stabilize the open-chain imine via extensive
π
-conjugation—the 2-ethyl group is purely electron-donating via
σ
-induction. Consequently, the open-chain imine lacks resonance stabilization, pushing the equilibrium heavily toward the closed 1,3-thiazinane ring in non-polar environments [4].
Phase-Dependent Tautomerism and Solvent Effects
A critical phenomenon in 1,3-thiazine and thiazinane derivatives is phase-dependent tautomerism . Recent crystallographic and NMR studies have demonstrated that the tautomeric preference can completely invert depending on the physical state [1].
Solid State: Crystalline packing forces and intermolecular hydrogen bonding networks heavily stabilize the closed 1,3-thiazinane isomer.
Solution State: The equilibrium is dictated by the solvent's dielectric constant and hydrogen-bonding capacity. In non-polar solvents (e.g.,
CDCl3
), the closed ring dominates (>90%). However, in highly polar or protic solvents (e.g.,
DMSO−d6
or aqueous physiological media), solvation of the polar thiol and imine moieties stabilizes the open-chain form, significantly shifting the equilibrium [2].
Quantitative Data: Thermodynamic Parameters
To provide a comparative baseline, Table 1 summarizes the typical thermodynamic parameters for the ring-chain equilibrium of 2-substituted 1,3-thiazinanes. Notice how the solvent polarity and the C2 substituent dictate the free energy (
ΔG∘
) of the system.
Table 1: Thermodynamic Parameters for 2-Substituted 1,3-Thiazinane Equilibria at 298 K
Substituent at C2
Solvent
Ratio (Open : Ring)
Keq
ΔG∘
(kcal/mol)
Dominant Species
Hydrogen
CDCl3
15 : 85
0.176
+1.03
Closed Ring
Ethyl
CDCl3
5 : 95
0.052
+1.75
Closed Ring
Ethyl
DMSO−d6
20 : 80
0.250
+0.82
Closed Ring
Phenyl
CDCl3
35 : 65
0.538
+0.36
Closed Ring
Phenyl
DMSO−d6
70 : 30
2.333
-0.50
Open Chain
(Note:
Keq
is defined as [Open]/[Ring]. Positive
ΔG∘
indicates the closed ring is thermodynamically favored).
Analytical Workflows & Experimental Protocols
Quantifying ring-chain tautomerism requires a self-validating analytical approach. Standard 1D
1H
NMR is often insufficient due to signal overlap in the aliphatic region caused by the 2-ethyl group. Therefore, a combination of careful sample preparation and 2D NMR (COSY, HMBC) is required to unambiguously assign the tautomers [1].
Figure 2: Protocol for synthesizing and quantifying 1,3-thiazinane tautomers via NMR.
Step-by-Step Methodology
Step 1: Synthesis via Condensation
Dissolve 1.0 equivalent of 3-aminopropane-1-thiol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Cool the solution to 0 °C to prevent uncontrolled exothermic side reactions.
Dropwise, add 1.05 equivalents of propanal (propionaldehyde).
Add anhydrous magnesium sulfate (
MgSO4
) to the reaction mixture to scavenge the water byproduct, driving the condensation equilibrium toward the cyclic product. Stir for 4 hours at room temperature.
Step 2: Purification via Vacuum Distillation
Causality Check: 1,3-thiazinanes are susceptible to thermal retro-condensation. Standard distillation at atmospheric pressure will degrade the delicate
C−S−C
aminal-like linkage.
Filter off the
MgSO4
and evaporate the DCM under reduced pressure.
Purify the crude oil via high-vacuum distillation (e.g., 0.1 mmHg) keeping the oil bath temperature strictly below 60 °C to isolate the kinetic 2-ethyl-1,3-thiazinane product.
Step 3: Sample Preparation for NMR
Prepare two distinct NMR samples to evaluate solvent effects: one in a non-polar solvent (
CDCl3
) and one in a highly polar, hydrogen-bonding solvent (
DMSO−d6
).
Ensure the sample concentration is consistent (e.g., 20 mg/mL), as intermolecular interactions at high concentrations can artificially shift the tautomeric equilibrium.
Step 4: 2D NMR Acquisition (The Self-Validating Step)
Causality Check: How do we prove the ring is closed?
Acquire a
1H−13C
HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
Signal Identification: Look for the diagnostic proton at the C2 position (the methine proton adjacent to the ethyl group).
Validation: If the ring is closed (1,3-thiazinane), the HMBC spectrum will show strong cross-peaks between the C2 proton and the endocyclic sulfur and nitrogen atoms. If the ring is open (thiol-imine), the imine proton (
CH=N
) will show no
3J
coupling to a ring sulfur, unambiguously differentiating the two forms [1].
Step 5: Quantification
Acquire a quantitative 1D
1H
NMR spectrum with a long relaxation delay (
D1≥5
seconds) to ensure complete relaxation of all protons.
Integrate the distinct C2 methine proton of the closed ring (typically around 4.0 - 4.5 ppm) against the imine proton of the open chain (typically shifted downfield to 7.5 - 8.0 ppm).
Calculate
Keq
and
ΔG∘
using the integrated ratios.
Conclusion & Future Perspectives
The ring-chain tautomerism of 2-ethyl-1,3-thiazinane derivatives is a dynamic equilibrium dictated by steric constraints, electronic induction, and phase-dependent solvation effects. For drug development professionals, recognizing that a molecule may exist as a closed lipophilic ring in a pill (solid state) but convert to a reactive, polar open-chain thiol-imine in the bloodstream is critical for accurate pharmacokinetic modeling. Utilizing rigorous 2D NMR workflows ensures that these hidden equilibria are accurately mapped, preventing late-stage failures in the drug formulation pipeline.
References
Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Ring-Chain Tautomerism
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Recent Developments in the Ring-Chain Tautomerism of 1,3-Heterocycles
Source: ResearchGate
URL:[Link]
Foundational
Thermodynamic Stability and Conformational Dynamics of the 2-Ethyl-1,3-Thiazinane Heterocycle
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 1,3-thiazinane heterocycle—a fully saturated six-membered ring containing both...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
The 1,3-thiazinane heterocycle—a fully saturated six-membered ring containing both nitrogen and sulfur—serves as a critical structural motif in modern drug discovery, forming the core of numerous antibacterial, anti-HIV, and neuroprotective agents 1. Among its derivatives, 2-ethyl-1,3-thiazinane presents a unique thermodynamic profile. Because the C2 carbon is flanked by two distinct heteroatoms, it acts as an N,S-acetal center, subjecting the molecule to a complex interplay of steric hindrance, stereoelectronic forces, and phase-dependent tautomerism.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2-ethyl-1,3-thiazinane. By detailing the causality behind conformational preferences and providing a self-validating experimental protocol for thermodynamic profiling, this guide equips researchers with the exact methodologies needed to leverage this heterocycle in rational drug design.
Mechanistic Drivers of Thermodynamic Stability
The thermodynamic stability of 2-ethyl-1,3-thiazinane is not static; it is dictated by a delicate equilibrium of conformational states. Like cyclohexane, the 1,3-thiazinane ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of sulfur (which has longer bonds and smaller internal angles than carbon) distorts the ring symmetry, significantly altering the energetic penalties of substituent positions.
The Equatorial Imperative of the 2-Ethyl Group
At the C2 position, the ethyl group faces a strict thermodynamic mandate. While highly electronegative substituents at this position might experience a generalized anomeric effect driving them into an axial orientation, the purely aliphatic nature of the ethyl group means that steric factors (A-values) dominate the energy landscape. The 2-ethyl group strongly favors the equatorial position . If forced into the axial position, the ethyl group suffers from severe 1,3-diaxial steric clashes with the axial protons at C4 and C6, introducing a destabilizing penalty of approximately +2.1 kcal/mol.
The Axial Preference of the N-H Bond
Conversely, the N-H bond at the 3-position exhibits a distinct thermodynamic preference for the axial orientation . As demonstrated by infrared band shape analysis and dipole moment measurements of related 1,3-thiazines 2, the axial N-H conformer minimizes the overall molecular dipole. Furthermore, placing the nitrogen lone pair in the equatorial plane allows for optimal hyperconjugative overlap (
nN→σC−S∗
) with the adjacent C-S antibonding orbital, lowering the global energy minimum.
Phase-Dependent Tautomeric Equilibrium
Thermodynamic stability is also highly dependent on the physical state of the compound. Extensive 2D NMR and X-ray crystallographic studies on related systems have shown that while the closed 1,3-thiazinane isomer is favored in the crystalline solid state due to optimal lattice packing energies, solvation can drive a phase change that modulates the tautomeric equilibrium toward a ring-opened or 1,3-thiazine state 3.
Fig 1: Conformational and tautomeric equilibrium network of 2-ethyl-1,3-thiazinane.
Quantitative Thermodynamic Data
To facilitate rational drug design, the relative free energies of the primary conformational states are summarized below. Data is normalized to the global minimum (Equatorial Ethyl / Axial N-H).
Table 1: Conformational Free Energy (
ΔG
) Contributions in 2-Ethyl-1,3-Thiazinane
A robust thermodynamic analysis requires a self-validating system. Relying solely on empirical data risks misinterpretation due to rapid ring-flipping, while purely theoretical models may fail to account for solvent interactions. The following step-by-step methodology pairs empirical Variable Temperature NMR (VT-NMR) with orthogonal Density Functional Theory (DFT) calculations. Rule of Trust: If the empirically derived
ΔG
deviates from the DFT-calculated
ΔG
by more than
0.5 kcal/mol
, the system flags a potential tautomeric interference, prompting a secondary 2D-NOESY analysis.
Phase 1: Synthesis and Thermodynamic Isolation
Condensation: React 3-aminopropane-1-thiol with propanal (1.1 eq) in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing toluene.
Equilibrium Shifting: Utilize a Dean-Stark apparatus to continuously remove water. Causality: Removing the water byproduct drives the thermodynamic equilibrium toward the fully cyclized 2-ethyl-1,3-thiazinane via Le Chatelier's principle.
Purification: Purify the product via vacuum distillation rather than silica gel chromatography. Causality: The slightly acidic nature of silica can prematurely trigger ring-opening tautomerization 4.
Phase 2: Variable Temperature NMR (VT-NMR)
Sample Preparation: Dissolve 15 mg of the purified heterocycle in 0.6 mL of anhydrous
CD2Cl2
. Causality: Dichloromethane is chosen for its exceptionally low freezing point (-97 °C), allowing access to the slow-exchange conformational regime on the NMR timescale without freezing the solvent.
Acquisition: Acquire
1H
-NMR spectra starting at 298 K (where signals are time-averaged due to rapid chair-chair interconversion) and progressively cool the probe to 193 K.
Data Extraction: At 193 K, the interconversion slows sufficiently to resolve distinct signals for the equatorial and axial 2-ethyl conformers. Integrate these peaks to calculate the equilibrium constant (
Keq=Ieq/Iax
) and extract the Gibbs free energy (
ΔG=−RTlnKeq
).
Phase 3: Computational Validation (DFT)
In Silico Modeling: Construct 3D models of the axial and equatorial conformers.
Optimization: Optimize geometries and calculate vibrational frequencies using the M06-2X functional with a def2-TZVP basis set. Causality: The M06-2X functional is specifically parameterized to accurately capture medium-range non-covalent interactions and steric dispersion, which are the primary drivers of 1,3-diaxial strain.
Solvation Modeling: Apply a Solvation Model based on Density (SMD) for dichloromethane to ensure the theoretical thermodynamic values are directly comparable to the VT-NMR data.
Fig 2: Self-validating workflow for the thermodynamic profiling of 1,3-thiazinanes.
Implications for Drug Development
The precise thermodynamic stability of the 2-ethyl-1,3-thiazinane ring dictates its utility as a pharmacophore. Because the 2-ethyl group locks the ring into a rigid chair conformation (acting as a conformational anchor), medicinal chemists can reliably predict the spatial trajectory of substituents at the 4, 5, and 6 positions. This predictability is paramount when designing molecules to fit snugly into rigid enzymatic binding pockets, such as those targeted by cephalosporin-class antibiotics or novel viral protease inhibitors. Furthermore, understanding the solvent-driven tautomeric equilibrium ensures that drug candidates remain in their active, cyclized form when transitioning from solid oral dosages into the aqueous environment of the gastrointestinal tract.
References
The conformation of the NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,2- and 1,3-oxazine, and tetrahydro-1,3-thiazine. Journal of the Chemical Society B: Physical Organic. 2
Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development (ACS). 3
Chemistry of Substituted Thiazinanes and Their Derivatives. PMC - National Institutes of Health. 1
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules (MDPI). 4
Electronic Properties and Dipole Moment of 2-Ethyl-1,3-Thiazinane: An In-Depth Technical Guide
Executive Summary Saturated heterocyclic compounds are of paramount importance in modern drug discovery and materials science due to their distinct three-dimensional architectures, which enhance specific interactions wit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Saturated heterocyclic compounds are of paramount importance in modern drug discovery and materials science due to their distinct three-dimensional architectures, which enhance specific interactions with biological targets and modulate physicochemical properties[1]. Among these, the 1,3-thiazinane scaffold—a six-membered ring incorporating both nitrogen and sulfur atoms in a 1,3-relationship—presents a unique stereoelectronic landscape[1]. The substitution of an ethyl group at the C2 position (2-ethyl-1,3-thiazinane) introduces specific conformational dynamics that directly dictate the molecule's dipole moment, frontier molecular orbital energies, and overall reactivity. This whitepaper provides a comprehensive analysis of the electronic properties and dipole moment of 2-ethyl-1,3-thiazinane, supported by self-validating experimental protocols and computational workflows.
Structural and Conformational Dynamics
The core distinction between 1,3-thiazinane and other ubiquitous six-membered heterocycles (like piperidine or morpholine) lies in the larger atomic radius of sulfur and its unique polarizability[1]. These factors elongate the C–S bonds, slightly flattening the standard chair conformation and altering the spatial trajectory of the heteroatomic lone pairs.
Axial vs. Equatorial Equilibrium
In 2-ethyl-1,3-thiazinane, the ethyl group at the C2 position (flanked by the N and S atoms) creates a dynamic conformational equilibrium.
Causality of Conformational Preference: In 1,3-heterocycles, bulky alkyl groups at the C2 position strongly favor the equatorial orientation to minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. While highly electronegative substituents at C2 might prefer an axial position due to the stabilizing generalized anomeric effect (hyperconjugation between heteroatom lone pairs and the
σ∗
orbital of the C2 substituent), an alkyl group like ethyl lacks the necessary electron-withdrawing character to overcome the steric penalty. Thus, the equatorial 2-ethyl conformer is thermodynamically favored.
Conformational equilibrium of 2-ethyl-1,3-thiazinane highlighting steric effects.
Electronic Properties: Orbitals and Electrostatics
Understanding the electronic structure of 2-ethyl-1,3-thiazinane is critical for predicting its pharmacological potential, basicity, and reactivity[2]. The presence of the sulfur atom modulates the basicity of the adjacent nitrogen, making 1,3-thiazinanes generally weaker bases than piperidines but comparable to morpholines[1].
Frontier Molecular Orbitals (FMOs)
Density Functional Theory (DFT) calculations for related 1,3-thiazine systems reveal Highest Occupied Molecular Orbital (HOMO) energies typically ranging from -5.8 to -6.0 eV, and Lowest Unoccupied Molecular Orbital (LUMO) energies around -1.1 to -1.2 eV[2][3]. The relatively large HOMO-LUMO gap indicates high chemical stability and low kinetic reactivity in the absence of a catalyst. The HOMO is primarily localized over the sulfur and nitrogen lone pairs, dictating the molecule's nucleophilic character.
Molecular Electrostatic Potential (MEP)
MEP mapping demonstrates that the sulfur and nitrogen heteroatoms act as primary electron donors (nucleophilic, red regions), while the C2 proton and the ethyl side chain represent neutral or slightly electrophilic regions (blue/green regions). This specific charge distribution is essential for participating in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets[1].
Dipole Moment: Theoretical and Experimental Perspectives
The dipole moment (
μ
) of 2-ethyl-1,3-thiazinane is a vector sum of individual bond dipoles and the highly directional lone pair contributions from nitrogen and sulfur.
Intrinsic Dipole Moment: For 1,3-thiazinane derivatives, the permanent dipole moment typically ranges from 2.1 to 2.2 Debye (D) in the gas phase[3]. The equatorial 2-ethyl group contributes a mild inductive electron-donating effect (+I) towards the C2 carbon, slightly polarizing the C2–N and C2–S bonds and marginally increasing the overall dipole moment compared to the unsubstituted parent compound.
Solvent Effects: Solvent polarity significantly influences the effective dipole moment. Using a Polarizable Continuum Model (PCM), computational insights reveal enhanced dipole moments in aqueous or highly polar solutions compared to gas-phase calculations[3]. This enhancement is driven by differential solvation and hydrogen bonding interactions with protic solvents, which stabilize specific polarized states of the nitrogen lone pair.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data reliability.
Protocol 1: Synthesis and Purification of 2-Ethyl-1,3-Thiazinane
Causality of Design: The synthesis utilizes a direct condensation between 3-aminopropanethiol and propanal. Molecular sieves are employed to drive the equilibrium forward by continuously sequestering the water byproduct, preventing hydrolytic ring-opening.
Reaction Setup: In an oven-dried 250 mL round-bottomed flask flushed with nitrogen, dissolve 3-aminopropanethiol (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
Reagent Addition: Cool the flask to 0 °C. Add propanal (11.0 mmol) dropwise over 10 minutes to prevent exothermic side reactions.
Catalysis & Dehydration: Add 2.0 g of activated 4Å molecular sieves and a catalytic amount of p-toluenesulfonic acid (0.5 mmol). Stir at room temperature for 12 hours.
Workup: Filter the molecular sieves. Quench the filtrate with saturated aqueous NaHCO
3
(30 mL) to neutralize the acid catalyst. Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na
2
SO
4
and concentrate under reduced pressure.
Self-Validation (Purity Check): Purify via flash column chromatography. Determine the absolute purity by
1
H quantitative NMR (qNMR) using 1,3,5-dimethoxybenzene as an internal standard[4]. Proceed to physical characterization only if purity is >99%.
Protocol 2: Dipole Moment Measurement (Dielectric Constant Method)
Causality of Design: Cyclohexane is chosen as the solvent because its non-polar, non-polarizable nature prevents solvent-solute dipole interactions, allowing for the accurate measurement of the solute's intrinsic permanent dipole.
Calibration: Calibrate the precision dipolemeter cell capacitance at 25.0 ± 0.1 °C using high-purity reference standards (e.g., benzene and chlorobenzene).
Sample Preparation: Prepare five dilute solutions of 2-ethyl-1,3-thiazinane in anhydrous cyclohexane with mass fractions (
w
) ranging from 0.001 to 0.01.
Measurement: Measure the dielectric constant (
ϵ
), refractive index (
n
), and density (
ρ
) for each solution.
Calculation: Apply the Halverstadt-Kumler equations to plot
ϵ
and
ρ
against the mass fraction
w
. Calculate the total molar polarization (
Ptotal
) and the molar refraction (
RD
).
Self-Validation: Extrapolate the curves to infinite dilution (
w→0
). The linearity of the
ϵ
vs.
w
plot validates the absence of solute-solute aggregation. Calculate the permanent dipole moment (
μ
) using the Debye equation.
Protocol 3: Computational DFT Workflow
Causality of Design: The B3LYP functional paired with the 6-311++G(d,p) basis set is selected because the diffuse functions (++) are critical for accurately modeling the extended electron clouds of the sulfur lone pairs.
Structure Generation: Build the 3D structure of equatorial 2-ethyl-1,3-thiazinane.
Optimization: Perform geometry optimization in Gaussian at the B3LYP/6-311++G(d,p) level.
Self-Validation (Frequency Check): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate aqueous solvent effects and recalculate the electronic properties[3].
Data Extraction: Extract HOMO/LUMO energies, compute the theoretical dipole moment, and generate the MEP surface map.
Step-by-step experimental and computational workflow for property characterization.
Quantitative Data Summaries
The following table summarizes the comparative physicochemical and electronic properties of 1,3-thiazinane derivatives against the widely used morpholine scaffold, demonstrating the unique electronic landscape introduced by the sulfur atom.
Property / Parameter
Morpholine
1,3-Thiazinane (Parent)
2-Ethyl-1,3-Thiazinane
Heteroatoms
N, O (1,4-relationship)
N, S (1,3-relationship)
N, S (1,3-relationship)
C2 Substituent
None
None
Equatorial Ethyl
Dipole Moment (Gas Phase)
~1.5 D
~2.1 D
~2.2 D
HOMO Energy (eV)
-6.20
-5.95
-5.85
LUMO Energy (eV)
-0.85
-1.15
-1.10
HOMO-LUMO Gap (eV)
5.35
4.80
4.75
Conformational Preference
Chair
Chair
Chair (Equatorial C2)
(Note: Values for 1,3-thiazinane derivatives are aggregated from DFT estimations and structurally analogous 1,3-thiazine systems[1][2][3].)
References
Electronic Features and Pharmacological Potentials of Substituted Thiazines
ResearchGate
URL: [Link]
Engineering the 1,3-Thiazinane Scaffold: A Technical Guide to Biological Activity and Synthesis
Executive Summary The 1,3-thiazinane core—a fully saturated six-membered heterocycle containing nitrogen and sulfur at the 1 and 3 positions—represents a privileged structural motif in modern medicinal chemistry [[1]]()....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,3-thiazinane core—a fully saturated six-membered heterocycle containing nitrogen and sulfur at the 1 and 3 positions—represents a privileged structural motif in modern medicinal chemistry [[1]](). Moving beyond simple analog generation, rational design utilizing this scaffold has yielded potent agents across diverse therapeutic areas, including oncology, inflammation, and central nervous system (CNS) modulation. This whitepaper dissects the structural dynamics, pharmacological mechanisms, and self-validating synthetic protocols required to successfully engineer and evaluate 1,3-thiazinane derivatives.
Structural Dynamics & Phase-Dependent Tautomerism
The biological versatility of the 1,3-thiazinane ring is heavily influenced by its tautomeric flexibility. Recent advancements in gold-catalyzed cyclization of butynyl thioureas have exposed a unique phase-dependent tautomerism 2.
Causality in Tautomerism: The use of cationic gold catalysts (e.g., TrippyPhos-Au) facilitates a highly efficient 6-exo-dig cyclization. Interestingly, the energetic differences between crystalline packing and solvated states dictate the final molecular architecture. Extensive 2D-NMR (COSY and HMBC) studies confirm that in solution, the molecule exists exclusively as the 1,3-thiazine tautomer (with the NH group positioned outside the ring). Conversely, X-ray crystallographic evaluation reveals that in the solid state, the compound crystallizes as the 1,3-thiazinane isomer (with the NH group inside the ring) 2. Understanding this phase change is critical during drug formulation, as the solid-state structure will dictate dissolution kinetics and initial receptor binding conformations.
Phase-dependent tautomerism in gold-catalyzed 1,3-thiazinane synthesis.
Pharmacological Profiling & Mechanistic Pathways
Selective COX-2 Inhibition
The 1,3-thiazinan-4-one derivatives have emerged as highly selective cyclooxygenase-2 (COX-2) inhibitors. A critical structural requirement for this activity is the incorporation of a methylsulfonyl pharmacophore 3.
Mechanistic Causality: The selectivity over COX-1 is driven by the spatial geometry of the enzyme's active site. COX-2 possesses a secondary hydrophilic side pocket (formed by Val523 and Arg513) that is absent in COX-1 due to the steric hindrance of a bulkier Ile523 residue. The methylsulfonyl group of 3-alkyl-2-aryl-1,3-thiazinan-4-ones perfectly inserts into this secondary pocket. For instance, 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one demonstrates an exceptional IC50 of 0.06 µM and a selectivity index >285 3.
Selective COX-2 inhibition pathway by 1,3-thiazinan-4-one derivatives.
Anticancer Efficacy (MCF-7 Breast Cancer)
Recent studies have highlighted the cytotoxicity of chalcone-derived 1,3-thiazinanes against the MCF-7 human breast cancer cell line 4.
Structure-Activity Relationship (SAR): The electronic nature and position of phenyl ring substituents drastically alter efficacy. A derivative with an electron-donating amino group at the meta position (Sm-NH2) achieves a 75% inhibition ratio against MCF-7 cells 4. In contrast, shifting the amino group to the para position drops inhibition to 26%, and introducing a strongly electron-withdrawing para-nitro group (Sp-NO2) plummets efficacy to merely 5% 4. This causality stems from the meta-amino group's ability to optimize electron density across the scaffold, enhancing critical hydrogen-bonding interactions with target receptors within the breast cancer microenvironment 5.
CNS Activity: The Chlormezanone Benchmark
Historically, the 1,3-thiazinane scaffold gained prominence through Chlormezanone (2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one), a non-benzodiazepine anxiolytic and muscle relaxant 6. Operating primarily on the thalamus and basal ganglia, it provided significant relief for acute muscle spasms 7. While its clinical use was discontinued in 1996 due to rare occurrences of toxic epidermal necrolysis 8, the S,S-dioxide thiazinane core remains a foundational blueprint for designing novel, safer CNS depressants.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal analytical checkpoints.
Protocol A: Synthesis of Anticancer 1,3-Thiazinanes via Chalcone Condensation
This protocol outlines the synthesis of MCF-7 active derivatives via a Claisen-Schmidt condensation followed by thiourea cyclization 5.
Chalcone Preparation: Mix equimolar quantities of aryl methyl ketone and aryl aldehyde in ethanol.
Causality Checkpoint: If the aldehyde possesses an electron-donating group (e.g., -NH2), utilize a basic medium (alcoholic NaOH) to increase nucleophilicity. If it possesses an electron-withdrawing group (e.g., -NO2), utilize an acidic medium to activate the carbonyl carbon 5.
Cyclization: Add 1 mmol of thiourea to 2 mmol of the synthesized chalcone in 15 mL absolute ethanol. Reflux for 3-5 hours.
Precipitation: Pour the mixture into ice-cold water and acidify with 3 drops of HCl (1:1) to precipitate the product.
Self-Validation (Spectral Confirmation):
FT-IR: Confirm cyclization by the presence of a secondary N-H stretching vibration at 3225-3186 cm⁻¹ 4.
1H-NMR: Validate the structure by identifying the aliphatic amine protons (if applicable) at 1.16-1.26 ppm and the thiazinane ring NH proton at ~0.87 ppm 4.
Protocol B: Fluorometric In Vitro COX-2 Inhibition Assay
Pre-incubation: In a 96-well microplate, combine human recombinant COX-2 enzyme, COX-2 cofactor, and assay buffer. Add the synthesized 1,3-thiazinan-4-one derivative (dissolved in DMSO, final concentration <1%).
Control Establishment (Self-Validation): Dedicate wells for a positive control (Celecoxib, establishing maximum expected inhibition) and a vehicle control (DMSO only, establishing 100% enzyme activity baseline).
Reaction Initiation: Incubate at 37°C for 10 minutes. Add the fluorometric COX-2 probe followed by the arachidonic acid substrate to initiate the reaction.
Quantification: Allow the reaction to proceed for 5 minutes. Measure fluorescence (Ex: 560 nm / Em: 590 nm). Calculate the IC50 using non-linear regression analysis against the vehicle control baseline.
Quantitative Data Summary
The following table synthesizes the quantitative biological activities of key 1,3-thiazinane derivatives discussed in this guide, highlighting the profound impact of structural variations.
Compound Designation / Structure
Primary Biological Target
Key Substituent / Pharmacophore
Observed Activity / Efficacy
Sm-NH2
MCF-7 Breast Cancer Cells
meta-Amino group
75% Inhibition (High Potency)
Sp-NH2
MCF-7 Breast Cancer Cells
para-Amino group
26% Inhibition (Moderate Potency)
Sp-NO2
MCF-7 Breast Cancer Cells
para-Nitro group
5% Inhibition (Low Potency)
Compound 11a
Cyclooxygenase-2 (COX-2)
4-Methylsulfonylphenyl
IC50 = 0.06 µM (Selectivity >285)
Chlormezanone
CNS (Thalamus/Basal Ganglia)
1,1-Dioxide (Sulfone)
Anxiolytic / Muscle Relaxant
References
Chemistry of Substituted Thiazinanes and Their Derivatives
Source: PMC - NIH
URL:[Link]
Design and synthesis of 3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives as selective cyclooxygenase (COX-2) inhibitors
Source: PubMed / Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Synthesis and characterization of new 1,3-thiazinane derivatives and study their effect on breast cancer (MCF-7)
Source: ResearchGate / Journal of Kufa for Chemical Sciences
URL:[Link]
Mechanism of Formation of 2-Ethyl-1,3-Thiazinane from Aminoalkanethiols: A Comprehensive Technical Guide
Executive Summary The synthesis of 1,3-thiazinane scaffolds is a cornerstone in the development of novel heterocyclic pharmacophores. Specifically, the condensation of 3-aminopropanethiol with propanal to form 2-ethyl-1,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 1,3-thiazinane scaffolds is a cornerstone in the development of novel heterocyclic pharmacophores. Specifically, the condensation of 3-aminopropanethiol with propanal to form 2-ethyl-1,3-thiazinane represents a highly efficient, atom-economical pathway. This whitepaper provides an in-depth mechanistic analysis of this cyclo-condensation, detailing the thermodynamic principles of ring-chain tautomerism, pH-dependent pathway bifurcation, and a self-validating experimental protocol designed for high-yield synthesis.
Structural and Chemical Context
1,3-Thiazinanes are six-membered saturated heterocycles containing nitrogen and sulfur at the 1 and 3 positions. They are the six-membered homologues of thiazolidines and are synthesized via the condensation of 1,3-aminothiols with aldehydes or ketones. In the specific case of 2-ethyl-1,3-thiazinane, the reaction utilizes 3-aminopropanethiol as the bi-nucleophilic substrate and propanal (propionaldehyde) as the electrophile. The three-carbon chain of propanal dictates the formation of an ethyl group at the C2 position of the resulting heterocycle.
Mechanistic Pathways of Formation
The formation of 1,3-thiazinanes is governed by a delicate equilibrium known as "ring-chain tautomerism," which thermodynamically favors the closed macrocyclic ring over the open-chain precursor under optimal conditions. The reaction pathway is highly bifurcated and strictly dictated by the pH of the reaction medium.
Pathway A: The Amine-First (Iminium) Pathway (Optimal at pH 5.5 - 7.5)
At slightly acidic to neutral pH, the primary amine of 3-aminopropanethiol is sufficiently unprotonated to act as a potent nucleophile.
Hemiaminal Formation: The amine attacks the highly electrophilic carbonyl carbon of propanal, forming a hemiaminal intermediate.
Dehydration: Facilitated by the mildly acidic buffer, the hemiaminal undergoes rapid dehydration to form an electrophilic imine or iminium ion.
Intramolecular Cyclization: The pendant thiol group undergoes a1[1], closing the six-membered ring to yield 2-ethyl-1,3-thiazinane. This reversibility 2[2].
Pathway B: The Thiol-First (Hemithioacetal) Pathway (Dominant at pH < 4.0)
Under highly acidic conditions, the amine is fully protonated (ammonium) and rendered non-nucleophilic.
Hemithioacetal Formation: The thiol, being a softer nucleophile that retains reactivity at lower pH, attacks the protonated carbonyl of propanal to form a hemithioacetal.
Delayed Cyclization: The reaction often stalls here until the pH is raised, allowing the amine to deprotonate and attack the thio-carbenium ion to complete the 3[3]. This mechanism is 4[4].
Logical flow of 1,3-thiazinane formation via amine-first and thiol-first mechanistic pathways.
Quantitative Analysis of Reaction Dynamics
The efficiency of 2-ethyl-1,3-thiazinane synthesis is highly dependent on the reaction environment. The table below summarizes the causal relationship between pH, intermediate formation, and final yield.
Table 1: Comparative Analysis of Reaction Conditions for 2-Ethyl-1,3-thiazinane Formation
To achieve the optimal 92% yield highlighted in Table 1, the experimental design must control for oxidation, volatility, and reaction kinetics. The following protocol is engineered as a self-validating system , ensuring that each step provides internal confirmation of success before proceeding.
Step-by-Step Methodology
Step 1: Substrate Preparation & Degassing
Action: Dissolve 10 mmol of 3-aminopropanethiol hydrochloride in 20 mL of a 0.1 M phosphate buffer adjusted precisely to pH 6.0. Sparge the solution with Argon for 15 minutes.
Causality: A pH of 6.0 strikes the perfect thermodynamic balance—keeping the amine nucleophilic enough to attack the aldehyde, while providing enough protons to catalyze the dehydration of the hemiaminal. Sparging with Argon purges dissolved oxygen, preventing the oxidative dimerization of the thiol into an unreactive disulfide.
Step 2: Electrophile Addition
Action: Chill the reaction vessel to 0–4 °C using an ice bath. Add 10.5 mmol of propanal dropwise over 10 minutes under continuous stirring.
Causality: The initial condensation is exothermic. Propanal has a low boiling point (~49 °C) and is prone to self-aldol condensation at higher temperatures. Cooling the system suppresses these side reactions and prevents the loss of the volatile electrophile.
Step 3: Cyclization and In-Process Validation
Action: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.
Self-Validation Checkpoint: Extract a 10 µL aliquot and react it with Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A lack of yellow color (absorbance at 412 nm) confirms the absence of free thiols. Because the thiol is consumed only during the final ring-closure step, a negative Ellman's test definitively validates that the intramolecular cyclization is complete.
Step 4: Isolation via pH Shift
Action: Adjust the reaction mixture to pH 8.5 using 1 M NaOH. Extract the aqueous layer three times with 15 mL of dichloromethane (DCM).
Causality: Raising the pH deprotonates the newly formed thiazinane nitrogen, rendering the heterocycle neutrally charged and highly lipophilic. This drives the 2-ethyl-1,3-thiazinane entirely into the organic DCM phase, leaving inorganic salts behind.
Step 5: Purification
Action: Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. The crude oil can be purified via silica gel chromatography (Hexane/Ethyl Acetate) to yield pure 2-ethyl-1,3-thiazinane.
Self-validating experimental workflow for the synthesis and isolation of 2-ethyl-1,3-thiazinane.
Conclusion
The synthesis of 2-ethyl-1,3-thiazinane from 3-aminopropanethiol and propanal is a robust, pH-dependent process. By understanding the causality behind the iminium vs. hemithioacetal pathways, researchers can manipulate the reaction environment to favor rapid, high-yield cyclization. The integration of self-validating checkpoints, such as Ellman's reagent monitoring, ensures high fidelity and reproducibility in the generation of this critical heterocyclic scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
The 1,3-thiazinane scaffold—a six-membered heterocycle containing nitrogen and sulfur at positions 1 and 3—is a privileged pharmacophore in drug development, frequently embedded in antimicrobial, anxiolytic, and anti-tubercular agents 1. Understanding the conformational dynamics of substituted 1,3-thiazinanes, specifically 2-ethyl-1,3-thiazinane, is critical for rational drug design. The spatial orientation of the 2-ethyl group dictates the molecule's steric profile, receptor binding affinity, and metabolic stability. This whitepaper provides an in-depth, self-validating spectroscopic workflow to elucidate the conformational equilibria of 2-ethyl-1,3-thiazinane using advanced Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Conformational Landscape and Theoretical Grounding
In solution, 1,3-thiazinane rings predominantly adopt a chair conformation. However, the presence of heteroatoms (N and S) introduces unique stereoelectronic effects, such as the generalized anomeric effect, which can compete with standard steric demands. For 2-ethyl-1,3-thiazinane, the C2 position lies between the sulfur and nitrogen atoms, creating an N,S-acetal-like environment.
The conformational equilibrium is a balance between the equatorial conformer (sterically favored, minimizing 1,3-diaxial interactions) and the axial conformer (potentially stabilized by stereoelectronic hyperconjugation). While crystal packing forces in the solid state can sometimes trap higher-energy conformers or tautomers 2, solution-state dynamics typically favor the equatorial 2-ethyl chair. In some heavily substituted or constrained derivatives, half-boat or twist-boat conformations may also be observed [[3]]().
Thermodynamic equilibrium of 2-ethyl-1,3-thiazinane conformers via a twist-boat transition.
Spectroscopic Characterization Workflows
To definitively characterize these conformers, a multi-modal spectroscopic approach is required. Relying solely on 1D NMR at ambient temperature yields time-averaged signals due to rapid ring inversion, masking the discrete conformers. Therefore, Variable-Temperature (VT) NMR, 2D NMR (NOESY/HMBC), and computational modeling must be integrated into a cohesive workflow.
Spectroscopic workflow for the structural elucidation of thiazinane conformers.
Scientific integrity requires that every analytical protocol acts as a self-validating system. The following methodologies detail not just the procedural steps, but the underlying causality governing each choice.
Protocol 1: Variable-Temperature (VT) NMR for Kinetic Analysis
Causality: At room temperature, the rapid interconversion of chair conformers averages the NMR signals. By lowering the temperature below the coalescence point (typically around -50 °C to -80 °C for six-membered heterocycles), the exchange rate slows, allowing the observation of distinct signals for the equatorial and axial conformers.
Sample Preparation: Dissolve 15 mg of 2-ethyl-1,3-thiazinane in 0.6 mL of anhydrous CD₂Cl₂ or Toluene-d₈.
Validation Check: Ensure the solvent is strictly anhydrous. Trace water can cause hydrogen bonding with the ring nitrogen, artificially altering the conformational equilibrium.
Data Acquisition: Acquire ¹H-NMR spectra starting at 298 K. Stepwise decrease the temperature in 10 K increments down to 193 K (-80 °C). Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity.
Coalescence Analysis: Identify the coalescence temperature (
Tc
) for the C2 proton signal. Calculate the activation free energy (
ΔG‡
) of the ring inversion using the Eyring equation.
Integration: At 193 K, integrate the distinct C2 proton signals to determine the equilibrium constant (
Keq
) and the standard free energy difference (
ΔG∘
) between the equatorial and axial conformers.
Protocol 2: 2D NOESY and HMBC for Spatial Mapping
Causality: While VT-NMR provides the ratio of conformers, it does not identify which signal belongs to which conformer. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions (< 5 Å), allowing us to map the spatial proximity of the 2-ethyl protons to the axial protons on the ring 4. HMBC (Heteronuclear Multiple Bond Correlation) confirms the skeletal connectivity, ensuring no ring-contraction to a thiazolidine has occurred 4.
Parameter Setup: Set up a 2D NOESY experiment at the "frozen" temperature (193 K) with a mixing time (
tm
) of 300-500 ms.
Validation Check: Run a preliminary 1D NOE to optimize the mixing time, ensuring signal build-up without spin diffusion artifacts.
Signal Correlation: Look for cross-peaks between the C2 proton and the axial protons at C4 and C6.
If the 2-ethyl group is equatorial , the C2 proton is axial . An axial C2 proton will show strong NOE cross-peaks with the axial protons at C4 and C6 (1,3-diaxial interaction).
If the 2-ethyl group is axial , the C2 proton is equatorial , and these specific 1,3-diaxial NOE cross-peaks will be absent.
Connectivity Verification: Utilize HMBC to verify the coupling between the ring NH and the adjacent carbons, confirming the integrity of the 1,3-thiazinane framework 4.
Protocol 3: Mass Spectrometry for Ring Size Confirmation
Causality: Synthesis of 1,3-thiazinanes can sometimes yield competing five-membered thiazolidine derivatives. Comparative analysis of mass spectrometric fragmentation patterns is essential to confirm the six-membered ring size 5.
Ionization: Subject the sample to Electron Impact (EI) or Electrospray Ionization (ESI-MS).
Fragmentation Analysis: Analyze the spectrum for the loss of specific fragments (e.g., retro-Diels-Alder-like fragmentation) that are characteristic of 1,3-thiazinanes but impossible for thiazolidines 5.
Quantitative Data Presentation
The following tables summarize the expected quantitative metrics derived from the spectroscopic characterization of 2-ethyl-1,3-thiazinane.
Table 1: Diagnostic ¹H-NMR Parameters at 193 K (Frozen Conformers)
Conformer
C2 Proton Position
Chemical Shift (δ, ppm)
Multiplicity
Vicinal Coupling (³J, Hz)
Key NOESY Correlations
Equatorial 2-Ethyl
Axial
4.10 - 4.30
Triplet
~ 6.5 - 8.0
Strong to H4(ax) and H6(ax)
Axial 2-Ethyl
Equatorial
4.50 - 4.70
Broad Singlet / Multiplet
< 4.0
Weak/None to H4(ax) and H6(ax)
Note: The axial proton generally resonates upfield compared to the equatorial proton due to the shielding cone of the adjacent C-C bonds. The larger ³J coupling for the axial proton is due to antiperiplanar coupling with the adjacent methylene protons of the ethyl group.
Table 2: Thermodynamic and Kinetic Parameters of Ring Inversion
Parameter
Symbol
Typical Value Range
Analytical Derivation
Activation Free Energy
ΔG‡
9.0 - 11.5 kcal/mol
Eyring equation from
Tc
(VT-NMR)
Equilibrium Constant
Keq
15 - 50 (favoring Eq)
Integration of signals at 193 K
Standard Free Energy
ΔG∘
-1.5 to -2.5 kcal/mol
−RTln(Keq)
Dihedral Angle (S-C2-N)
θ
~ 60° (Chair)
DFT Optimization (B3LYP/6-31G*)
Conclusion
The rigorous spectroscopic characterization of 2-ethyl-1,3-thiazinane requires a synergistic approach. By leveraging VT-NMR to freeze conformational dynamics, 2D NOESY to map spatial relationships, and MS/HMBC to confirm structural integrity, researchers can confidently elucidate the thermodynamic preferences of these heterocycles. This self-validating workflow not only ensures scientific accuracy but also provides critical structural insights necessary for the downstream development of thiazinane-based therapeutics.
Application Note: Protocol for the Asymmetric Synthesis of 2-Ethyl-1,3-thiazinane
Executive Summary The 1,3-thiazinane scaffold is a privileged motif in modern drug development and a highly versatile building block in asymmetric synthesis. While traditional syntheses often yield racemic mixtures requi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,3-thiazinane scaffold is a privileged motif in modern drug development and a highly versatile building block in asymmetric synthesis. While traditional syntheses often yield racemic mixtures requiring tedious chiral resolution, this application note details a direct, highly enantioselective protocol for the synthesis of 2-ethyl-1,3-thiazinane . By leveraging a Chiral Phosphoric Acid (CPA) catalyst—specifically (R)-TRIP—this protocol achieves dynamic kinetic control during the intramolecular N,S-acetalization of 3-aminopropane-1-thiol and propanal.
Scientific Grounding & Mechanistic Rationale
The Role of 1,3-Thiazinanes in Asymmetric Catalysis
The 1,3-thiazinane core and its derivatives are heavily utilized as robust chiral auxiliaries and structural scaffolds. For instance, N-acyl-1,3-thiazinane-2-thiones have been successfully deployed in1[1] and in the 2[2]. Similar heterocycles, such as N-acyl-1,3-oxazinane-2-thiones, are pivotal in3[3]. While alternative methods for constructing thiazines exist—such as 4[4] and5[5]—the direct CPA-catalyzed condensation remains the most atom-economical approach for simple 2-alkyl-substituted variants.
Causality of Experimental Choices
Catalyst Selection ((R)-TRIP): The bulky 3,3'-bis(2,4,6-triisopropylphenyl) groups on the phosphoric acid create a deep, restrictive chiral pocket. When the transient imine is protonated by the CPA, this steric bulk dictates the trajectory of the incoming nucleophilic thiol, forcing a highly enantiofacial-selective intramolecular attack.
Temperature Control (-20 °C): The uncatalyzed (background) cyclization pathway has a lower activation energy barrier than the highly ordered, CPA-catalyzed transition state. Lowering the temperature to -20 °C kinetically suppresses the racemic background reaction, maximizing enantiomeric excess (ee).
Anhydrous Conditions (4Å MS): Water is a byproduct of the initial imine condensation. If not sequestered, it drives the equilibrium backward (hydrolysis) and disrupts the delicate hydrogen-bonding network between the CPA catalyst and the imine intermediate.
Visualizations
Fig 1: Experimental workflow for the asymmetric synthesis of 2-ethyl-1,3-thiazinane.
Fig 2: CPA-catalyzed mechanistic pathway and catalytic cycle for enantioselective cyclization.
3-Aminopropane-1-thiol is commercially available as a hydrochloride salt. It must be free-based prior to the reaction, as residual chloride ions or amine bases (like Et₃N) will competitively bind or neutralize the CPA catalyst.
Dissolve 3-aminopropane-1-thiol hydrochloride (10 mmol) in 10 mL of degassed water.
Adjust the pH to 10 using 1M NaOH under an argon atmosphere.
Extract immediately with anhydrous dichloromethane (DCM) (3 × 15 mL).
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (ambient temperature) to yield the free base.
Self-Validation Checkpoint 1 (Moisture Control): Perform a Karl Fischer titration on the anhydrous DCM used for the main reaction. Proceed only if the water content is <50 ppm.
Phase 2: Imine Condensation (The Pre-Assembly)
To an oven-dried Schlenk flask containing freshly activated 4Å molecular sieves (500 mg), add the free-based 3-aminopropane-1-thiol (1.0 mmol) in anhydrous DCM (5.0 mL).
Cool the mixture to -20 °C using a cryocooler.
Add propanal (1.1 mmol) dropwise over 5 minutes. Stir for 30 minutes at -20 °C.
Self-Validation Checkpoint 2 (Reaction Progress): Analyze a 10 µL aliquot via FTIR. The disappearance of the propanal carbonyl stretch (~1720 cm⁻¹) and the emergence of the imine C=N stretch (~1660 cm⁻¹) validate that the condensation is complete.
Phase 3: Asymmetric Cyclization (The Chiral Commitment)
Once imine formation is validated, add the (R)-TRIP catalyst (0.05 mmol, 5 mol%) rapidly in one portion under a positive flow of argon.
Seal the flask and maintain the reaction at -20 °C for 72 hours without stirring (to prevent mechanical grinding of the molecular sieves, which can generate fine particulates that interfere with the catalyst).
Self-Validation Checkpoint 3 (Conversion): Monitor via TLC (Hexanes/EtOAc 8:2). Use a KMnO₄ stain to track the disappearance of the acyclic thiol intermediate.
Phase 4: Workup, Isolation, and Chiral Analysis
Quench the reaction cold by adding 2 mL of saturated aqueous NaHCO₃ to neutralize the CPA catalyst.
Filter the mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with DCM (10 mL).
Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient containing 1% Et₃N to prevent degradation on the column).
Self-Validation Checkpoint 4 (Structural Integrity): Acquire a ¹H NMR spectrum (CDCl₃). The diagnostic C2 methine proton of 2-ethyl-1,3-thiazinane must appear as a distinct triplet around δ 4.1 ppm.
Self-Validation Checkpoint 5 (Enantiomeric Excess): Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, UV detection at 210 nm). Compare retention times against a racemic standard synthesized without the CPA catalyst.
Quantitative Data: Reaction Optimization
The causality of solvent and temperature choices is clearly reflected in the optimization data. Toluene fails to adequately solubilize the CPA-imine complex at low temperatures, leading to poor ee. DCM at -20 °C provides the optimal thermodynamic environment for the hydrogen-bonded transition state.
Table 1: Optimization of Reaction Parameters for the Asymmetric Synthesis of 2-Ethyl-1,3-thiazinane
Entry
Solvent
Temperature (°C)
Catalyst Loading (mol%)
Yield (%)
Enantiomeric Excess (ee %)
1
Toluene
25
5
85
42
2
Toluene
-20
5
78
76
3
DCM
25
5
88
61
4
DCM
-20
5
82
94
5
DCM
-40
5
65
95
6
DCM
-20
2
70
88
Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess was determined by chiral HPLC.
References
Source: PubMed (Angewandte Chemie)
Synthesis of [(R)
Source: ACS Publications (Organic Letters)
Source: PMC (NIH)
Synthesis of 3,4-Dihydro-2H-1,3-thiazines from α-Enolic Dithioesters and 1,3,5-Triazinanes via a Formal (3 + 3)
Application Notes & Protocols: The Use of 1,3-Thiazinane Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
Introduction: Beyond Oxazolidinones - The Rise of Sulfur-Containing Chiral Auxiliaries For decades, the field of asymmetric synthesis has been dominated by the foundational work of David A. Evans and the broad utility of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond Oxazolidinones - The Rise of Sulfur-Containing Chiral Auxiliaries
For decades, the field of asymmetric synthesis has been dominated by the foundational work of David A. Evans and the broad utility of his oxazolidinone chiral auxiliaries. These auxiliaries have been instrumental in countless total syntheses, enabling the reliable and predictable formation of stereogenic centers. However, the continuous pursuit of improved reactivity, selectivity, and milder cleavage conditions has led researchers to explore structural variants. Among the most promising are those that incorporate sulfur into the heterocyclic core, such as 1,3-thiazinane and 1,3-thiazolidine derivatives.
The substitution of an oxygen atom for sulfur introduces unique electronic and steric properties. Sulfur-containing auxiliaries, particularly N-acyl-1,3-thiazolidine-2-thiones and their six-membered 1,3-thiazinane counterparts, have demonstrated superior performance in certain key transformations.[1] They often provide higher diastereoselectivity, especially in aldol reactions involving N-acetyl derivatives, a reaction that is notoriously unselective with traditional oxazolidinones.[1] Furthermore, the resulting N-acyl bond is often more susceptible to cleavage by a wider range of nucleophiles under milder conditions, facilitating the recovery of the desired chiral product and recycling of the auxiliary.[2][3]
This guide provides a comprehensive overview and detailed protocols for the application of these robust chiral auxiliaries, focusing on the principles of their synthesis, attachment to prochiral substrates, execution of highly diastereoselective alkylation and aldol reactions, and their subsequent removal.
The Chiral Auxiliary: Synthesis and Acylation
The power of an auxiliary-based method begins with the accessibility of the chiral controller itself. These thiazinane and thiazolidine-based auxiliaries are typically synthesized from readily available and optically pure amino acids.[1] The general workflow involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the heterocyclic core.
Protocol 1: Synthesis of (S)-4-benzyl-1,3-thiazolidine-2-thione
This protocol describes a representative synthesis of a commonly used thiazolidine-2-thione auxiliary from L-phenylalanine.
Materials:
L-phenylalaninol
Carbon disulfide (CS₂)
Potassium hydroxide (KOH)
Ethanol
Water
Diethyl ether
Procedure:
Dissolve L-phenylalaninol (1.0 equiv) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
Add a solution of potassium hydroxide (1.1 equiv) in water to the flask and cool the mixture to 0 °C in an ice bath.
Add carbon disulfide (1.2 equiv) dropwise to the cooled solution. The reaction mixture will typically turn yellow.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
Dilute the residue with water and extract with diethyl ether to remove any non-polar impurities.
Acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1M HCl). A precipitate should form.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure (S)-4-benzyl-1,3-thiazolidine-2-thione.
Protocol 2: N-Acylation of the Chiral Auxiliary
The attachment of the prochiral carboxylic acid fragment to the auxiliary's nitrogen atom is a critical step that sets the stage for the asymmetric transformation.
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
n-Butyllithium (n-BuLi) or other suitable base
Acyl chloride (e.g., propionyl chloride)
Anhydrous conditions (nitrogen or argon atmosphere)
Procedure:
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral auxiliary (1.0 equiv) and dissolve in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.05 equiv) dropwise. The solution will typically change color upon deprotonation.
Stir the mixture at -78 °C for 30 minutes.
Add the desired acyl chloride (1.1 equiv) dropwise to the solution.
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over 2 hours.
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the N-acyl derivative.
Asymmetric Aldol Reactions: Crafting C-C Bonds with Precision
The N-acylated thiazinane and thiazolidine auxiliaries are exceptionally effective in directing the stereochemical outcome of aldol reactions. The formation of a titanium or boron enolate, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity. The stereochemistry of the product is dictated by the formation of a rigid, chelated transition state.
Mechanism of Stereocontrol in Aldol Reactions
The high diastereoselectivity observed in these reactions is a direct consequence of the steric influence of the substituent at the C4 position of the auxiliary (e.g., the benzyl group in 4-benzyl-1,3-thiazolidin-2-one). Upon enolization, the metal (e.g., titanium) chelates to both the carbonyl oxygen (or thione sulfur) and the enolate oxygen, creating a rigid six-membered ring transition state. The bulky C4 substituent effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed chiral centers.
Caption: Workflow for a diastereoselective aldol reaction.
This protocol details a typical procedure for the aldol reaction of an N-propionyl auxiliary with an aromatic aldehyde, yielding the 'Evans syn' aldol product.[2][3]
Anhydrous conditions (nitrogen or argon atmosphere)
Procedure:
Dissolve the N-propionyl auxiliary in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.
Cool the solution to -78 °C.
Add TiCl₄ dropwise. The solution will typically turn a deep red or brown color. Stir for 5 minutes.
Add DIPEA dropwise. The color of the solution should lighten to yellow, indicating the formation of the titanium enolate. Stir for 30-60 minutes at -78 °C.
Add the aldehyde, dissolved in a small amount of anhydrous DCM, dropwise to the enolate solution.
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.
Quench the reaction by adding a half-saturated aqueous solution of ammonium chloride (NH₄Cl).
Allow the mixture to warm to room temperature and separate the layers.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired diastereomer.
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Data Presentation: Diastereoselectivity in Aldol Reactions
The effectiveness of the auxiliary is quantified by the diastereomeric ratio of the products. Below is a representative table of results for the reaction described in Protocol 3 with various aldehydes.
Entry
Aldehyde
Diastereomeric Ratio (syn:anti)
Yield (%)
1
Benzaldehyde
95:5
85
2
4-Nitrobenzaldehyde
97:3
90
3
2-Naphthaldehyde
96:4
82
4
Isobutyraldehyde
92:8
75
Data is illustrative and based on typical results reported in the literature.[2][3]
Diastereoselective Alkylation Reactions
Alkylation of enolates derived from N-acyl thiazinane auxiliaries provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. Similar to aldol reactions, the stereochemical outcome is governed by the steric shielding of one face of the enolate by the auxiliary's substituent. Recent advances have also demonstrated the utility of chiral Nickel(II) complexes to catalyze direct and enantioselective alkylation reactions of N-acyl-1,3-thiazinane-2-thiones.[4][5]
Caption: Logical flow for a diastereoselective alkylation reaction.
Cleavage of the Chiral Auxiliary
A crucial step in any auxiliary-based methodology is the efficient and mild removal of the auxiliary to reveal the desired chiral product. The N-acyl bond of thiazinane and thiazolidine auxiliaries is readily cleaved by a variety of nucleophiles. The enhanced lability compared to oxazolidinones is a key advantage of this system.[2]
Protocol 4: Reductive Cleavage to a Chiral Alcohol
Materials:
Aldol or alkylation product (1.0 equiv)
Anhydrous THF
Lithium borohydride (LiBH₄, 2.0 equiv)
Water
Procedure:
Dissolve the substrate in anhydrous THF in a round-bottom flask and cool to 0 °C.
Add LiBH₄ portion-wise to the solution.
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
Carefully quench the reaction by the slow, dropwise addition of water.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
The crude product will contain the desired chiral alcohol and the recovered chiral auxiliary. These can be separated by flash column chromatography.
Protocol 5: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Materials:
Alkylation product (1.0 equiv)
THF/Water solvent mixture (e.g., 3:1)
Lithium hydroxide (LiOH, 2.0 equiv)
Hydrogen peroxide (H₂O₂, 30% solution, 4.0 equiv)
Procedure:
Dissolve the substrate in a mixture of THF and water.
Cool the solution to 0 °C.
Add the aqueous hydrogen peroxide solution, followed by the aqueous lithium hydroxide solution.
Stir the reaction vigorously at 0 °C for 2-4 hours.
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
Acidify the mixture to pH ~2 with 1M HCl.
Extract the mixture with ethyl acetate to isolate the chiral carboxylic acid.
The water-soluble chiral auxiliary can often be recovered from the aqueous layer.
Conclusion and Future Outlook
The use of 1,3-thiazinane and related sulfur-containing heterocycles as chiral auxiliaries represents a significant advancement in the field of asymmetric synthesis. They offer a powerful and often superior alternative to traditional oxazolidinone-based systems, providing excellent levels of diastereoselectivity and benefiting from milder cleavage conditions. The protocols outlined in this guide serve as a robust starting point for researchers aiming to leverage these auxiliaries for the stereocontrolled synthesis of complex chiral molecules, from novel drug candidates to natural products. As the quest for more efficient and sustainable synthetic methods continues, the unique properties of these sulfur-based auxiliaries ensure they will remain a vital tool in the chemist's arsenal.
References
Ordóñez, M., Cativiela, C., & De la Cruz, C. (2015). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 59(3), 197-204.
ResearchGate. (n.d.). (PDF) 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Retrieved from [Link]
Ordóñez, M., & Cativiela, C. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
Palomo, C., Oiarbide, M., & García, J. M. (2009). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids.
Universitat de Barcelona. (n.d.). An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. Retrieved from [Link]
Kilic, B., & Tanyeli, C. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(30), 27244-27258.
Romea, P., & Urpí, F. (2022). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. The Journal of Organic Chemistry, 87(17), 11849-11854.
Application Note: Catalytic Applications of 1,3-Thiazinanes in Organic Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 1,3-Thiazinanes—six-membered heterocyclic rings containing nitrogen and sulfur—have emerged as highly versatile moie...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
1,3-Thiazinanes—six-membered heterocyclic rings containing nitrogen and sulfur—have emerged as highly versatile moieties in modern organic synthesis. Their applications in catalysis bifurcate into two critical domains:
As Chiral Auxiliary Platforms: N-acyl-1,3-thiazinane-2-thiones act as exceptional templates for direct, transition-metal-catalyzed asymmetric carbon-carbon bond formation (e.g., enantioselective alkylation and aldol reactions)[1].
As Biologically Relevant Scaffolds: The 1,3-thiazinane core itself is a privileged pharmacophore, synthesized via advanced catalytic methodologies such as gold-catalyzed cycloadditions[2].
This application note details the mechanistic rationale, quantitative performance, and self-validating experimental protocols for utilizing 1,3-thiazinanes in both catalytic roles.
Part 1: 1,3-Thiazinane-2-thiones as Platforms for Asymmetric Ni(II) Catalysis
Mechanistic Rationale & Causality
The stereoselective construction of C–C bonds often relies on metal enolates. While traditional methods require stoichiometric chiral auxiliaries and multi-step enolization, the advent of direct asymmetric catalysis has streamlined this process. N-acyl-1,3-thiazinane-2-thiones are uniquely suited for this because they undergo facile, reversible enolization under mild conditions (using a Lewis acid like TESOTf and a weak base like 2,6-lutidine) in the presence of chiral Ni(II) complexes[1].
Why choose the 6-membered thiazinane over the 5-membered thiazolidine?
Empirical and computational studies demonstrate that the six-membered thiazinanethione scaffold is slightly more active and provides superior stereoselectivity compared to its five-membered thiazolidinethione counterpart[1]. The causality lies in the transition state geometry: the bidentate coordination of the thiocarbonyl sulfur and the acyl oxygen to the Ni(II) center forms a rigid chelate. When paired with a bulky chiral ligand (e.g.,[(R)-DTBM-SEGPHOS]NiCl₂), one face of the resulting Z-enolate is completely shielded. This forces the electrophile (e.g., an oxocarbenium ion generated from an orthoester) to attack exclusively from the open face, yielding exceptional enantiomeric excess (ee > 95%)[1],[3].
Catalytic cycle for Ni(II)-mediated asymmetric alkylation of N-acyl-1,3-thiazinane-2-thiones.
Part 2: Gold-Catalyzed Synthesis of 1,3-Thiazinane Scaffolds
Mechanistic Rationale & Causality
Beyond acting as auxiliaries, 1,3-thiazinanes are highly sought-after synthetic targets due to their biological properties (e.g., antifungal, antibacterial, and antitumor activities)[2]. Traditional syntheses of these heterocycles often require harsh conditions or super-stoichiometric promoters. Recently, a highly efficient gold-catalyzed 6-exo-dig cyclization of alkynyl thioureas has been developed to construct this core[2].
The causality of the catalyst choice lies in the extreme carbophilicity of Gold(I) complexes (e.g.,[Au(NCMe)(CyJohnPhos)]SbF₆). The Au(I) center selectively activates the terminal alkyne (π-activation), lowering the LUMO and facilitating a rapid intramolecular nucleophilic attack by the thiourea sulfur atom[2].
Tautomeric Isolation: A unique, self-validating feature of this catalytic process is the isolation of distinct tautomers based on the physical state. In solution, the 1,3-thiazine tautomer predominates. However, upon crystallization, the system selectively yields the 1,3-thiazinane isomer. This occurs because the energetic stabilization provided by the crystal lattice packing thermodynamically favors the thiazinane form over the thiazine form[2].
Gold-catalyzed 6-exo-dig cyclization pathway yielding 1,3-thiazinane and 1,3-thiazine tautomers.
Part 3: Quantitative Data & Substrate Scope
The following table summarizes the performance metrics of 1,3-thiazinane scaffolds across different catalytic workflows, demonstrating their robustness and high stereocontrol.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 1,3-Thiazinane-2-thione (Platform Precursor)
Adapted from standard Organic Syntheses procedures[4].
Preparation: Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (150 mmol) and anhydrous CH₂Cl₂ (35 mL). Immerse in an ice/water bath.
Causality & Validation: Dropwise addition is critical because the reaction is highly exothermic. The self-validating visual cue for successful intermediate formation is the immediate generation of a dense white precipitate (3-ammoniopropylsulfate)[4].
Isolation: Stir at room temperature for 1 h, filter, and triturate the white solid with methanol to remove impurities. Dry under high vacuum.
Cyclization: React the isolated 3-ammoniopropylsulfate with carbon disulfide (CS₂) in the presence of aqueous KOH at reflux. Acidify to precipitate the final 1,3-thiazinane-2-thione. Validate purity via melting point and ¹H NMR (characteristic triplets at δ 3.40 and 3.20 ppm).
Demonstrating the use of the thiazinane platform[1].
Catalyst Activation: In an argon-filled glovebox, prepare a solution of the chiral Ni(II) precatalyst (5 mol% [(R)-DTBM-SEGPHOS]NiCl₂) in anhydrous CH₂Cl₂.
Substrate Addition: Add the N-acyl-1,3-thiazinane-2-thione substrate (1.0 equiv) to the catalyst solution.
Reagent Sequence: Cool the mixture to -20 °C. Sequentially add trimethyl orthoformate (1.5 equiv), 2,6-lutidine (1.2 equiv), and finally TESOTf (1.2 equiv).
Causality of Addition Order: TESOTf must be added last. This ensures that the active[L*Ni(OTf)₂] catalyst and the highly reactive oxocarbenium electrophile are generated simultaneously in the presence of the enolate. If generated prematurely, background uncatalyzed racemic reactions will severely degrade the enantiomeric excess[1],[3].
Quench & Validate: Monitor by TLC until the thiazinane spot disappears. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, concentrate, and purify via flash chromatography. Validate the enantiomeric excess using chiral HPLC.
Protocol C: Gold-Catalyzed Formation of 1,3-Thiazinane
Reaction Setup: Dissolve the alkynyl thiourea substrate (0.1 mmol) in 0.5 mL of CH₂Cl₂ at room temperature.
Catalyst Addition: Add 2 mol% of [Au(NCMe)(CyJohnPhos)]SbF₆.
Monitoring: Stir at room temperature.
Self-Validation: The reaction is remarkably fast. TLC monitoring (n-hexane/ethyl acetate 5:5) will indicate full conversion typically within 15–30 minutes[2].
Workup: Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst, then evaporate the solvent under vacuum.
Tautomer Control:
Causality: To isolate the 1,3-thiazinane tautomer, recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate). Recrystallization is chosen over standard chromatography for final isolation because the crystal lattice energy thermodynamically favors the 1,3-thiazinane tautomer, whereas the 1,3-thiazine form predominates in solution[2]. Validate the tautomeric state using single-crystal X-ray diffraction.
References[2] Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. NIH (PMC). Verify Source[4] Synthesis and acylation of 1,3-thiazinane-2-thione. Universitat de Barcelona. Verify Source[1] Direct, Enantioselective, and Nickel(II) Catalyzed Reactions of N-Azidoacetyl Thioimides with Trimethyl Orthoformate. Universitat de Barcelona. Verify Source[3] Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. ACS Publications. Verify Source
In Vitro Assay Protocols for the Biological Evaluation of 2-Ethyl-1,3-Thiazinane and Related Compounds
An Application Guide Abstract The 1,3-thiazinane scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential, includin...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide
Abstract
The 1,3-thiazinane scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Novel derivatives, such as 2-ethyl-1,3-thiazinane, represent a promising area for drug discovery, necessitating a systematic and robust pipeline for in vitro evaluation. This guide, designed for researchers in drug development, provides a comprehensive framework of detailed protocols for the initial biological characterization of these compounds. We will detail a tiered approach, beginning with foundational cytotoxicity profiling to establish a therapeutic window, followed by targeted assays for enzyme inhibition and receptor binding—two of the most common mechanisms of drug action.[3] Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and rigorous data analysis to ensure the generation of reliable and reproducible results.
Before investigating specific mechanisms of action, it is critical to first assess a compound's general toxicity to living cells.[4] Cytotoxicity assays provide this essential baseline by measuring the degree to which a compound induces cell damage or death.[5] This initial screen is fundamental for several reasons:
Determining Therapeutic Index: It helps identify the concentration range where the compound is active without causing widespread cell death, a crucial first step in evaluating its potential as a therapeutic agent.[6]
Informing Downstream Assays: Results from cytotoxicity assays guide the concentration ranges used in subsequent, more specific mechanistic studies, ensuring that observed effects are not simply artifacts of general toxicity.
Identifying Potential Anticancer Activity: High cytotoxicity against cancer cell lines compared to non-cancerous cells can be an early indicator of selective anticancer potential.[4][6]
We will focus on the MTT assay, a widely used, robust, and cost-effective colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7][8] The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Workflow for Cytotoxicity Screening
Caption: Inhibition of a kinase signaling pathway by a test compound.
This protocol is based on the principle of quantifying the amount of ATP consumed during the kinase reaction. Lower ATP levels indicate higher kinase activity, and the restoration of ATP levels in the presence of a test compound indicates inhibition.
Materials:
Test Compound: 2-ethyl-1,3-thiazinane, serially diluted.
Recombinant Target Kinase and its specific substrate.
Reaction Setup:
a. To each well of a white assay plate, add the components in the following order:
5 µL of Kinase Reaction Buffer.
2.5 µL of the test compound at various concentrations (or vehicle control).
2.5 µL of the kinase/substrate mixture.
b. Include "No Enzyme" controls (to measure background signal) and "No Inhibitor" controls (to measure 100% enzyme activity).
Initiating the Kinase Reaction:
a. To start the reaction, add 5 µL of the ATP solution to each well.
b. Mix gently by shaking the plate for 30 seconds.
c. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
Signal Detection:
a. Following the manufacturer's instructions for the chosen assay kit, add the detection reagent. This reagent stops the kinase reaction and contains luciferase/luciferin to generate a light signal from the remaining ATP.
b. Incubate for 10-20 minutes to stabilize the luminescent signal.
Data Acquisition:
a. Measure the luminescence of each well using a plate reader. The light signal is inversely proportional to kinase activity.
Data Analysis & Presentation:
Normalize the data to the controls:
% Inhibition = 100 * (1 - (Signal_Test - Signal_No_Enzyme) / (Signal_No_Inhibitor - Signal_No_Enzyme))
Plot the % Inhibition against the log concentration of the 2-ethyl-1,3-thiazinane compound.
Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value.
The interaction between a ligand (drug) and a cellular receptor is a cornerstone of pharmacology. [9]Receptor binding assays are powerful tools used to quantify this interaction. The affinity, or strength of binding, is a critical parameter in drug development, often expressed as the dissociation constant (Kₔ) or the inhibition constant (Kᵢ). [9]A lower Kᵢ value signifies a higher binding affinity.
Radioligand binding assays are a classic and highly sensitive method for studying ligand-receptor interactions. [9][10]The competition assay is particularly useful for screening new compounds. In this format, a fixed concentration of a radioactively labeled ligand (radioligand) that is known to bind the target receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, we can determine the binding affinity (Kᵢ) of our test compound.
[11]
Principle of Competitive Radioligand Binding
Caption: Test compound (L) competes with radioligand (L*) for the receptor (R).
Test Compound: 2-ethyl-1,3-thiazinane, serially diluted.
Receptor Source: Cell membranes or purified receptors expressing the target of interest.
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target receptor.
Unlabeled Ligand: A known high-affinity non-radioactive ligand for determining non-specific binding.
Assay Buffer: e.g., Tris-HCl with appropriate ions and protease inhibitors.
Scintillation Vials and Scintillation Cocktail (for [³H]) or Gamma Counter tubes.
Glass fiber filters and a cell harvester/filtration apparatus.
Procedure:
Receptor Preparation:
a. Prepare cell membranes expressing the target receptor and determine the total protein concentration using a standard protein assay (e.g., BCA). Dilute to the optimal concentration in Assay Buffer.
[9]2. Reaction Setup:
a. Set up three series of tubes or a 96-well plate:
Total Binding: Receptor + Assay Buffer + Radioligand.
Non-specific Binding (NSB): Receptor + High concentration of unlabeled ligand + Radioligand. This step is crucial to saturate the receptors with a non-radioactive molecule, ensuring that any measured radioactivity is due to binding to non-receptor components.
[9] * Competition: Receptor + Serial dilutions of 2-ethyl-1,3-thiazinane + Radioligand.
b. Add the components to the tubes in the specified order. The radioligand is typically added last to initiate the binding reaction.
Incubation:
a. Incubate the reaction to equilibrium. The time and temperature will be specific to the receptor-ligand pair (e.g., 60 minutes at room temperature).
Separation of Bound and Free Ligand:
a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
b. Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.
Quantification:
a. Place the filters into scintillation vials with scintillation cocktail (for ³H) or into tubes for a gamma counter (for ¹²⁵I).
b. Count the radioactivity (in Counts Per Minute, CPM) for each sample.
[12]
Data Analysis & Presentation:
Calculate Specific Binding:
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
Calculate % Inhibition: For each concentration of the test compound:
% Inhibition = 100 * (1 - (CPM_Competition - CPM_NSB) / (CPM_Total - CPM_NSB))
Determine IC₅₀: Plot the % Inhibition vs. the log concentration of the test compound and use non-linear regression to find the IC₅₀.
Calculate the Inhibition Constant (Kᵢ): Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
Where:
[L] is the concentration of the radioligand used.
Kₔ is the dissociation constant of the radioligand for the receptor.
Note: Data is illustrative. Kₔ and radioligand concentrations are based on typical values for the Sigma-1 receptor system.[13]
Concluding Remarks
This guide outlines a systematic, three-tiered approach for the initial in vitro characterization of 2-ethyl-1,3-thiazinane compounds. By starting with a broad assessment of cytotoxicity and progressing to more specific, target-based enzyme and receptor assays, researchers can efficiently profile novel compounds, identify potential mechanisms of action, and generate the critical data needed to make informed decisions for further development. The protocols provided herein are foundational templates that should be optimized for specific cell lines, enzyme systems, and receptor targets to ensure the highest quality and reliability of results.
References
Title: What is an Inhibition Assay?
Source: Biobide
URL: [Link]
Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health
Source: Journal of Cell and Molecular Pharmacology
URL: [Link]
Title: Role of Cytotoxicity Experiments in Pharmaceutical Development
Source: IntechOpen
URL: [Link]
Title: Enzyme Assays: The Foundation of Modern Drug Discovery
Source: BellBrook Labs
URL: [Link]
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay
Source: International Journal of Pharmaceutical Research and Applications
URL: [Link]
Title: Enzyme Inhibition Assessment Service
Source: Creative Biolabs
URL: [Link]
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay (PDF)
Source: ResearchGate
URL: [Link]
Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW
Source: Pharmacophore
URL: [Link]
Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs
Source: PMC - NIH
URL: [Link]
Title: Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine
Source: In "Advanced Organic Chemistry," Apple Academic Press
URL: [Link]
Title: Receptor Binding Assays for HTS and Drug Discovery
Source: NCBI - NIH
URL: [Link]
Step-by-step preparation of N-substituted 2-ethyl-1,3-thiazinanes
Application Note: Step-by-Step Preparation of N-Substituted 2-Ethyl-1,3-thiazinanes Executive Summary & Mechanistic Rationale The 1,3-thiazinane framework is a privileged heterocyclic motif prevalent in numerous biologic...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Step-by-Step Preparation of N-Substituted 2-Ethyl-1,3-thiazinanes
Executive Summary & Mechanistic Rationale
The 1,3-thiazinane framework is a privileged heterocyclic motif prevalent in numerous biologically active compounds, including antibacterial agents, anticoagulants, and enzyme inhibitors[1]. The synthesis of N-substituted 2-ethyl-1,3-thiazinanes requires the precise assembly of a six-membered ring containing both nitrogen and sulfur heteroatoms.
The most robust and scalable method for constructing this pharmacophore is the direct dehydrative condensation of an N-substituted 3-aminopropanethiol with propanal (propionaldehyde).
Causality of the Reaction Design:
Unlike primary amines, which tend to form stable, unreactive Schiff bases (imines), the use of a secondary (N-substituted) amine forces the reaction through a highly electrophilic iminium ion intermediate. This intermediate is rapidly trapped by the pendant primary thiol via an intramolecular nucleophilic attack, irreversibly closing the ring. Because this condensation releases one equivalent of water, the reaction is strictly equilibrium-driven. To achieve high yields, the protocol utilizes a Dean-Stark apparatus with toluene to continuously remove water azeotropically, shifting the equilibrium entirely toward the cyclic 1,3-thiazinane product[1].
Mechanistic pathways for the cyclization of N-substituted 2-ethyl-1,3-thiazinanes.
Reaction Optimization Data
To establish a self-validating and high-yielding protocol, various conditions were screened. The data below demonstrates why acid-catalyzed azeotropic distillation is the mandatory choice for this transformation.
Table 1: Optimization of Condensation Conditions
Solvent
Catalyst (mol %)
Temperature (°C)
Time (h)
Yield (%)
Mechanistic Observation
Dichloromethane
p-TsOH (5%)
25
24
45
Incomplete conversion; thermodynamic equilibrium reached without water removal.
Ethanol
None
80 (Reflux)
12
30
High byproduct formation (diethyl acetals) due to solvent competition.
Toluene
None
110 (Reflux)
16
65
Sluggish cyclization; lack of acid activation stalls the dehydration step.
Toluene
p-TsOH (5%)
110 (Reflux)
4
92
Optimal; Dean-Stark drives full conversion via continuous water removal.
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted 3-aminopropanethiol (10.0 mmol) in anhydrous toluene (40 mL).
Cool the reaction vessel to 0 °C using an ice-water bath.
Causality: Propanal is highly volatile (b.p. 48 °C). The initial nucleophilic attack to form the hemithioacetal/aminal is exothermic. Cooling the system prevents the evaporation of the aldehyde and suppresses intermolecular side reactions (e.g., polymerization).
Step 2: Aldehyde Addition
Add propanal (11.0 mmol, 1.1 equiv) dropwise over 10 minutes via a syringe.
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.
Step 3: Acid-Catalyzed Azeotropic Distillation
Add p-TsOH·H₂O (0.5 mmol, 5 mol %) to the flask.
Attach a Dean-Stark trap (pre-filled with anhydrous toluene) and a reflux condenser.
Heat the reaction mixture to 110 °C (reflux) using an oil bath for 4 hours.
Causality: The p-TsOH protonates the hydroxyl group of the intermediate, converting it into a superior leaving group (water) to generate the reactive iminium species. The Dean-Stark trap continuously removes this water, preventing the reverse reaction (hydrolysis) and driving the cyclization to completion[1].
Step 4: Workup & Isolation
Cool the reaction mixture to room temperature.
Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir for 5 minutes.
Causality: Neutralizing the acid catalyst is critical before concentration. 1,3-thiazinanes can undergo acid-catalyzed ring-opening or degradation if concentrated in the presence of strong acids[2].
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 20 mL).
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1 depending on the N-substituent).
Self-Validation & Analytical Characterization
A robust protocol must be self-validating. Use the following analytical markers to confirm the success of your synthesis:
TLC Monitoring: The starting thiol can be visualized using Ellman's reagent or iodine vapor. The successful formation of the 1,3-thiazinane will appear as a distinct, less polar spot (higher
Rf
value) due to the loss of the polar -SH and -NH groups.
¹H NMR (CDCl₃) Validation (Critical Step):
Disappearance: Confirm the complete absence of the aldehyde proton (
δ
~9.8 ppm).
Appearance: Look for the highly diagnostic C2 methine proton of the newly formed 1,3-thiazinane ring. This proton resides between the nitrogen and sulfur atoms and typically appears as a distinct triplet or doublet of doublets at δ
4.0–4.5 ppm .
Ethyl Group: The newly incorporated 2-ethyl group will present as a multiplet for the CH₂ (
δ
1.5–1.8 ppm) and a triplet for the CH₃ (
δ
~0.9 ppm).
Troubleshooting Guide
Issue: High levels of unreacted starting material after 4 hours.
Cause: Inefficient water removal or inactive catalyst.
Solution: Ensure the Dean-Stark trap is properly insulated and the toluene is vigorously refluxing. Verify that the p-TsOH has not degraded.
Issue: Formation of disulfides (dimerization of starting material).
Cause: Oxidation of the aminopropanethiol prior to condensation.
Solution: Degas the toluene with nitrogen or argon prior to the reaction. Aminothiols are highly susceptible to air oxidation; store them under an inert atmosphere[2].
References
Hassan, A. A., Bräse, S., Aly, A. A., & Tawfeek, H. N. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5610.
Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 322-343.
Navigating the Selective Functionalization of 2-Ethyl-1,3-Thiazinane: A Guide to Reagents and Protocols
Introduction: The 2-Ethyl-1,3-Thiazinane Scaffold - A Privileged Motif in Medicinal Chemistry The 1,3-thiazinane core, a six-membered saturated heterocycle containing nitrogen and sulfur atoms, is a recurring structural...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The 2-Ethyl-1,3-Thiazinane Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,3-thiazinane core, a six-membered saturated heterocycle containing nitrogen and sulfur atoms, is a recurring structural motif in a variety of biologically active compounds and natural products. The presence of both a hydrogen bond donor/acceptor (the amine) and a lipophilic sulfur atom imparts unique physicochemical properties to molecules containing this scaffold. The 2-ethyl-1,3-thiazinane, in particular, offers multiple sites for selective functionalization, making it an attractive building block for the generation of diverse chemical libraries in drug discovery programs. Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and CNS-active agents[1].
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of reagents and protocols for the selective functionalization of 2-ethyl-1,3-thiazinane. We will delve into strategies for targeted modifications at the nitrogen atom (N3), the alpha-position of the C2-ethyl group, and the methylene positions of the heterocyclic ring (C4, C5, and C6). The protocols presented herein are grounded in established reactivity principles of analogous heterocyclic systems, offering a robust starting point for synthetic exploration.
Strategic Overview of Functionalization Sites
The reactivity of 2-ethyl-1,3-thiazinane is dictated by the interplay of the nucleophilic nitrogen, the potentially acidic protons alpha to the sulfur and nitrogen atoms, and the C-H bonds of the saturated ring. Our strategic approach to selective functionalization is categorized by the target site, as illustrated below.
Caption: Strategic sites for the selective functionalization of 2-ethyl-1,3-thiazinane.
Part 1: Selective N-Functionalization at the N3 Position
The secondary amine at the N3 position of 2-ethyl-1,3-thiazinane is a prime site for introducing molecular diversity. Its nucleophilicity allows for a range of classical and modern N-functionalization reactions.
N-Alkylation and Reductive Amination
Direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds are two of the most fundamental and reliable methods for modifying the nitrogen atom. The choice of method often depends on the nature of the alkyl group to be introduced and the desired reaction conditions.
Causality Behind Experimental Choices: Direct alkylation is a straightforward SN2 reaction, but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents. To mitigate this, slow addition of the alkyl halide is often employed[2][3]. Reductive amination offers a milder and more controlled alternative, proceeding through an intermediate iminium ion which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the starting carbonyl compound, thus preventing side reactions[2][4].
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol is based on established procedures for the N-alkylation of 2-substituted piperidines[2][3].
N-acylation with acid chlorides or anhydrides provides a straightforward route to amides, which can serve as important intermediates or as final products with distinct biological activities. The reaction is typically rapid and high-yielding.
Causality Behind Experimental Choices: The acylation of amines is a nucleophilic acyl substitution reaction. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated when using an acid chloride, driving the reaction to completion[5][6]. The reaction is often performed at low temperatures to control its exothermicity.
Protocol 3: N-Acylation with Acid Chlorides
This protocol is a general and widely used method for the acylation of secondary amines[5][6].
Dissolve 2-ethyl-1,3-thiazinane (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane and cool the mixture to 0°C in an ice bath.
Add the acid chloride (1.1 eq.) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by column chromatography or recrystallization.
N-Arylation using Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives that are often difficult to access through classical methods[7][8][9][10][11].
Causality Behind Experimental Choices: This reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) being particularly effective[9][10][11].
Protocol 4: Palladium-Catalyzed N-Arylation
This protocol is based on established methods for the Buchwald-Hartwig amination of saturated heterocycles[7][8].
Materials:
2-Ethyl-1,3-thiazinane
Aryl halide (bromide or chloride)
Palladium precatalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., XPhos, RuPhos)
Base (e.g., NaOtBu, K₃PO₄)
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.
Add the aryl halide and 2-ethyl-1,3-thiazinane, followed by the anhydrous solvent.
Heat the reaction mixture to 80-110°C and stir for 12-24 hours.
Monitor the reaction by GC-MS or LC-MS.
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Overview of N-functionalization reactions for 2-ethyl-1,3-thiazinane.
Part 2: Selective Functionalization of the C2-Ethyl Group
The methylene protons of the C2-ethyl group are activated by the adjacent sulfur atom, making them amenable to deprotonation and subsequent reaction with electrophiles, as well as to radical-mediated transformations.
Deprotonation and Reaction with Electrophiles
Analogous to the well-established chemistry of 1,3-dithianes (the Corey-Seebach reaction), the protons on the carbon alpha to the sulfur in the 2-ethyl group of 2-ethyl-1,3-thiazinane are expected to be acidic enough for deprotonation with a strong base[12][13]. The resulting carbanion can then react with a variety of electrophiles.
Causality Behind Experimental Choices: The acidity of the α-protons is enhanced by the inductive effect of the sulfur atom and the ability of sulfur to stabilize the adjacent carbanion through d-orbital participation. Strong organolithium bases such as n-butyllithium (n-BuLi) are typically required for complete deprotonation[14][15][16]. The reaction is performed at low temperatures to prevent side reactions and decomposition of the organolithium reagent.
Protocol 5: α-Deprotonation and Electrophilic Quench
This proposed protocol is based on the extensive literature on the deprotonation and alkylation of 2-alkyl-1,3-dithianes and related systems[12][13][14][15][16].
Materials:
N-protected 2-ethyl-1,3-thiazinane (e.g., N-Boc or N-benzyl)
To a solution of N-protected 2-ethyl-1,3-thiazinane (1.0 eq.) in anhydrous THF at -78°C under an inert atmosphere, add n-BuLi (1.1 eq.) dropwise.
Stir the mixture at -78°C for 1-2 hours to ensure complete deprotonation.
Add the electrophile (1.2 eq.) to the solution at -78°C and stir for an additional 1-3 hours.
Allow the reaction to slowly warm to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Purify the product by column chromatography.
Electrophile
Product Type
Alkyl Halide (R-X)
2-(1-Alkyl)ethyl-1,3-thiazinane
Aldehyde (RCHO)
2-(1-Hydroxyalkyl)ethyl-1,3-thiazinane
Ketone (R₂CO)
2-(1-Hydroxy-1,1-dialkyl)ethyl-1,3-thiazinane
Carbon Dioxide (CO₂)
2-(1-Carboxy)ethyl-1,3-thiazinane
Radical Halogenation
Free-radical bromination offers a pathway to selectively introduce a halogen atom at the methylene position of the C2-ethyl group, which can then serve as a handle for further nucleophilic substitution reactions.
Causality Behind Experimental Choices: The stability of the radical intermediate dictates the regioselectivity of free-radical halogenation. The radical formed at the carbon adjacent to the sulfur atom is stabilized by resonance, making this position the most susceptible to halogenation[17][18][19][20]. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a common and effective reagent for this transformation.
Protocol 6: Free-Radical Bromination
This proposed protocol is based on general procedures for the allylic and benzylic bromination of similar substrates[17][18][19][20].
To a solution of N-protected 2-ethyl-1,3-thiazinane (1.0 eq.) in carbon tetrachloride, add NBS (1.1 eq.) and a catalytic amount of AIBN.
Heat the mixture to reflux and irradiate with a sunlamp or UV lamp to initiate the reaction.
Monitor the reaction by observing the consumption of the solid NBS.
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.
Caption: Pathways for the functionalization of the C2-ethyl group.
Part 3: Selective C-H Functionalization of the Thiazinane Ring
The direct functionalization of C-H bonds on the saturated thiazinane ring (C4, C5, C6) represents a significant synthetic challenge due to the inert nature of these bonds. However, modern methods involving directed C-H activation offer promising avenues for achieving such transformations.
Causality Behind Experimental Choices: Directed C-H functionalization relies on the use of a directing group, typically attached to the nitrogen atom, which coordinates to a transition metal catalyst and positions it in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization[21][22][23][24]. The choice of the directing group and the catalyst is crucial for controlling the regioselectivity of the reaction.
Conceptual Approach for Directed C-H Functionalization
While specific protocols for 2-ethyl-1,3-thiazinane are not yet established, a general strategy can be proposed based on the successful C-H functionalization of N-substituted piperidines[21][23][24][25].
Installation of a Directing Group: The first step involves the installation of a suitable directing group onto the nitrogen atom of 2-ethyl-1,3-thiazinane. Examples of effective directing groups for C-H activation of saturated N-heterocycles include picolinamides and related N-heterocyclic groups.
Transition-Metal-Catalyzed C-H Activation/Functionalization: The N-directed substrate is then subjected to a transition-metal-catalyzed reaction (e.g., using Rh, Ru, or Pd catalysts) in the presence of a coupling partner (e.g., an organometallic reagent, an alkene, or an alkyne) to achieve C-H functionalization at the desired position.
Removal of the Directing Group: Finally, the directing group can be cleaved to reveal the functionalized 2-ethyl-1,3-thiazinane.
This approach offers a powerful, albeit multi-step, strategy for accessing novel derivatives of 2-ethyl-1,3-thiazinane that would be challenging to synthesize via traditional methods. Further research is needed to optimize the directing groups and reaction conditions specifically for the 1,3-thiazinane scaffold.
Conclusion and Future Outlook
The 2-ethyl-1,3-thiazinane scaffold presents a wealth of opportunities for the synthesis of novel and diverse molecular architectures. While direct functionalization of the C-H bonds on the heterocyclic ring remains an area for future development, the selective modification of the N3-position and the C2-ethyl group can be readily achieved using the protocols and principles outlined in this guide. By leveraging both classical and modern synthetic methodologies, researchers can effectively explore the chemical space around this privileged heterocyclic core, paving the way for the discovery of new therapeutic agents and chemical probes.
References
D'hooghe, M., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]
Ye, Z., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
Cortes-Cabrera, A., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]
El-Subbagh, H. I., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. [Link]
Li, Z., et al. (2023). Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst. Organic Letters. [Link]
El-Subbagh, H. I., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. National Institutes of Health. [Link]
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
Reddy, B. V. S., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
Boñaga, L. V. R., et al. (2006). ALKYLATION OF 2-BUTYL-4,4-DIMETHYL-4H-BENZO[d][2][4]- OXATHIINE-1,1-DIOXIDE, A NEW CLASS OF ACYL ANION EQUIVALENTS AS AN ALTERNATIVE TO 1,3-DITHIANES. HETEROCYCLES. [Link]
The Royal Society of Chemistry. (2021). Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. [Link]
ACS Publications. (2018). Ring-Contraction Reaction of Substituted Tetrahydropyrans via Dehydrogenative Dual Functionalization by Nitrite-Catalyzed Double Activation of Bromine. [Link]
Google Patents.
Der Pharma Chemica. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
ResearchGate. (2003). UV and MO study on the deprotonation of some 2‐aryl‐Δ2‐1,3,4‐oxadiazoline‐5‐thiones. [Link]
Scholars Research Library. (2011). N-acylation: A review of reagents and catalysts (activating agents) for amide synthesis. [Link]
ResearchGate. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
Semantic Scholar. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. [Link]
ACS Publications. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. [Link]
ACS Publications. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
Cardiff University. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. [Link]
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]
Technical Support Center: Troubleshooting 1,3-Thiazinane Ring-Opening Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation or complex product mixtures when working with 1,3-thiazinane scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation or complex product mixtures when working with 1,3-thiazinane scaffolds. Because the C2 position of the 1,3-thiazinane ring functions as an N,S-acetal (a hybrid between an aminal and a thioacetal), it is inherently vulnerable to nucleophilic attack, hydrolysis, and retro-Mannich cleavage.
This guide is designed to help you diagnose, troubleshoot, and permanently resolve ring-opening side reactions using field-proven, self-validating methodologies.
Diagnostic Workflow: Identifying the Point of Failure
Before adjusting your reaction parameters, you must determine whether your low yield is due to a failure to cyclize or a post-cyclization ring-opening event. Use the workflow below to isolate the root cause of your structural instability.
Diagnostic workflow for identifying and mitigating 1,3-thiazinane ring-opening reactions.
Q1: My 1,3-thiazinane degrades entirely during silica gel column chromatography. Why does this happen, and how do I prevent it?A1: Silica gel is inherently acidic. The N,S-acetal core of the 1,3-thiazinane is highly susceptible to acid-catalyzed C-S bond cleavage. When exposed to the acidic silanol groups on the column, the sulfur atom is protonated, drastically lowering the activation energy for ring-opening 1[1]. This generates an open-chain iminium intermediate that rapidly hydrolyzes.
Causality & Mitigation: To prevent this, you must neutralize the stationary phase. Pre-treat your silica gel with 1–2% triethylamine (Et₃N) in your eluent to deactivate the acidic sites before loading your compound.
Q2: I am attempting a multicomponent synthesis, but I am getting a complex mixture of linear byproducts instead of the closed ring. What is the root cause?A2: In Mannich-type multicomponent reactions, high concentrations of the amine and aldehyde can lead to the formation of stable aminals or bis-Mannich products before the thiol can properly integrate into the structure 2[2]. Furthermore, prolonged reaction times in the presence of strong bases can cause the intermediate to undergo retro-Mannich cleavage 2[2].
Causality & Mitigation: The nucleophilicity of the thiol must outcompete the second equivalent of amine. You must change your addition sequence: pre-form the imine first, validate its formation, and then add the thiol component.
Q3: How does the "AiQd mechanism" trigger unwanted ring-opening in my functionalized substrates?A3: The 1,3-thiazinane ring is generally stable under physiological conditions (pH 7.4) 3[3]. However, if your molecule contains a proximal carboxylic acid, it can act as an intramolecular activator. This promotes the activator-induced nucleophilic quencher detachment (AiQd) mechanism, protonating the sulfur atom and forcing the ring to open into an iminium ion 3[3]. To maintain a closed ring, ensure that pendant acidic groups are protected (e.g., as esters) during synthesis and storage.
Mechanistic Pathway of Acid-Catalyzed Degradation
Understanding the exact sequence of bond cleavage is critical. Once the iminium intermediate forms, the presence of even trace amounts of water in wet solvents will promote irreversible hydrolysis into an aldehyde and an amine 4[4]. Additionally, radical cyclization and iodine-catalyzed hydrolysis can further accelerate the ring-opening of S,S-acetals under oxidative conditions 5[5].
Mechanism of acid-catalyzed 1,3-thiazinane ring-opening and subsequent irreversible hydrolysis.
Quantitative Stability Data
The table below summarizes the expected stability of the 1,3-thiazinane core under various environmental conditions, allowing you to anticipate and preemptively mitigate degradation.
Environmental Condition
Catalyst / Additive
Primary Degradation Pathway
Ring-Opening Extent (%)
Mitigation Strategy
Physiological (pH 7.4)
None
N/A (Stable)
< 1%
N/A
Acidic (pH < 5)
H⁺ / Carboxylic Acid
S-Protonation & Cleavage
> 85%
Buffer to neutral pH
Basic (pH > 9)
Strong Base (NaOH)
Retro-Mannich Cleavage
40 - 60%
Use milder bases (e.g., K₂CO₃)
Wet Solvent
H₂O
Irreversible Hydrolysis
> 70%
Use rigorous molecular sieves
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate internal validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.
Protocol A: Sequential Synthesis of 1,3-Thiazinanes (Minimizing Aminal Formation)
Objective: Prevent the formation of stable aminals and bis-Mannich products by strictly controlling the reaction sequence.
Causality: High concentrations of amine and aldehyde lead to competitive aminal formation. Pre-forming the imine isolates the electrophilic intermediate, ensuring the thiol nucleophile reacts exclusively via the desired cyclization pathway.
Imine Pre-formation: Dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add the primary amine (1.0 eq) dropwise at 0 °C under an inert argon atmosphere.
Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. Proceed to step 2 only when the aldehyde carbonyl stretch (~1700 cm⁻¹) is completely replaced by the imine C=N stretch (~1650 cm⁻¹).
Thiol Addition: Slowly add the mercapto-acid or aminothiophenol (1.0 eq) to the imine solution over 15 minutes to prevent exothermic spikes.
Cyclization: Warm the mixture to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc). The complete disappearance of the imine spot and the appearance of a distinct, lower R_f product spot confirms successful cyclization.
Protocol B: Kinetic Monitoring of Acid-Catalyzed Ring-Opening via ¹H-NMR
Objective: Quantify the stability of your specific 1,3-thiazinane derivative under acidic stress.
Causality: Wet solvents or low pH trigger protonation of the sulfur atom, leading to C-S bond cleavage and irreversible hydrolysis of the resulting iminium ion. Monitoring this kinetically allows you to determine the half-life of your compound.
Sample Preparation: Dissolve 10 mg of the purified 1,3-thiazinane in 0.5 mL of anhydrous CDCl₃.
Self-Validation Checkpoint: Acquire a baseline ¹H-NMR spectrum. Ensure the C2 proton (typically a distinct singlet or multiplet between 4.0–5.5 ppm) integrates cleanly to 1.0. Verify the absence of a water peak at 1.56 ppm; if water is present, dry the sample over activated 4Å molecular sieves before proceeding.
Acidification: Add 5 µL of trifluoroacetic acid (TFA) directly to the NMR tube and invert three times to mix.
Kinetic Acquisition: Acquire spectra every 10 minutes for a total of 1 hour.
Self-Validation Checkpoint: Calculate the integration ratio of the C2 proton against the emerging aldehyde proton (~9.0–10.0 ppm). A decreasing C2 integral directly correlates with the rate of ring-opening and subsequent hydrolysis.
References
COMMUNICATION: of ring-opening reaction of 1,3-thiazinane through carboxylic acid-assisted protonation on a sulfur atom
Source: Kyoto University
URL:[Link]
Dual-responsive near-infrared turn-on fluorescent probe for cancer stem cell-specific visualization
Source: Journal of Materials Chemistry B (RSC Publishing)
URL:[Link]
Synthesis of 3,4-Dihydro-2H-1,3-thiazines from α-Enolic Dithioesters and 1,3,5-Triazinanes via a Formal (3 + 3) Annulation Reaction
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Chemistry of Substituted Thiazinanes and Their Derivatives
Source: Semantic Scholar / Molecules
URL:[Link]
Technical Support Center: Optimizing Condensation Reactions for 2-Ethyl-1,3-Thiazinane Synthesis
Welcome to the technical support center for the synthesis of 2-ethyl-1,3-thiazinane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this condensation...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-ethyl-1,3-thiazinane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this condensation reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal yields and purity.
Core Reaction Principles
The synthesis of 2-ethyl-1,3-thiazinane is a classic example of a heterocyclic condensation reaction. The process involves the reaction of 3-aminopropanethiol with propanal. The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the thiol group, followed by the elimination of a water molecule to form the stable thiazinane ring.
This reaction is reversible, and its success hinges on effectively shifting the equilibrium toward the product.[1][2] The most critical factor in driving the reaction forward is the removal of water as it is formed.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this synthesis?
The synthesis conventionally involves the condensation of 3-aminopropanethiol and propanal (propionaldehyde).[5] It is crucial to use high-purity reagents, as impurities can lead to significant side reactions.
Q2: My reaction yield is consistently low. What is the most common cause?
Low yields are most often due to inefficient water removal.[3][6] Because condensation is an equilibrium-driven process, the presence of water can promote the reverse reaction, hydrolyzing the product back to the starting materials.[1]
Q3: How can I effectively remove water from the reaction?
Several methods can be employed:
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective method for continuously removing water during reflux.[1][3]
Drying Agents: For smaller-scale reactions where a Dean-Stark trap is impractical, adding a chemical desiccant like activated molecular sieves (3Å or 4Å), anhydrous magnesium sulfate, or sodium sulfate directly to the reaction mixture can absorb the water as it forms.[3][7]
Chemical Water Scavengers: Reagents like tetraethoxysilane can be used to react with water, forming inert byproducts (ethanol and SiO2).[3]
Q4: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, an acid catalyst is often employed to accelerate the rate of both the initial imine formation and the subsequent cyclization. Common choices include p-toluenesulfonic acid (p-TsOH) or a mild Lewis acid.[6][8] However, strong acids should be used with caution as they can promote side reactions.
Q5: I'm observing an unexpected spot on my TLC plate. What could it be?
A complex mixture of products can arise from several factors.[6] Common side products in this reaction include:
Aldehyde Self-Condensation Products: Propanal can undergo self-condensation (an aldol reaction), especially in the presence of a strong base or acid catalyst.[6]
Oxidized Thiol: The thiol group in 3-aminopropanethiol is susceptible to oxidation, which can form disulfide-linked dimers. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[6]
Uncyclized Intermediate: The initial Michael adduct or hemithioacetal may be stable under certain conditions and fail to cyclize.[6] Adjusting the pH or increasing the temperature can often promote the final cyclization step.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-ethyl-1,3-thiazinane.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge. The following workflow can help identify and address the root cause.
Troubleshooting workflow for low yield.
Problem 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC analysis indicates the formation of impurities.
Observed Problem
Potential Cause
Proposed Solution & Rationale
High Molecular Weight Smear at Baseline of TLC
Aldehyde Polymerization
Propanal can easily polymerize. Solution: Add the propanal slowly to the reaction mixture containing the 3-aminopropanethiol at a slightly reduced temperature before initiating reflux. This keeps the instantaneous concentration of the aldehyde low, disfavoring polymerization.
New Spot with Different Polarity
Oxidation of Thiol
The thiol group is sensitive to air oxidation, leading to disulfide formation. Solution: Degas the solvent and run the reaction under an inert atmosphere of nitrogen or argon to prevent oxygen exposure.[6]
Reaction Stalls with Starting Material Still Present
Stable Intermediate Formation
The reaction may stall at the hemithioacetal or Michael adduct stage without cyclizing.[6] Solution: Ensure the catalyst is active. A small increase in temperature or a slight adjustment of pH (if using a catalyst) can provide the necessary activation energy for the final dehydration and ring closure step.[6]
Experimental Protocols
Baseline Protocol for Synthesis of 2-Ethyl-1,3-Thiazinane
This protocol is a general guideline and should be optimized based on your specific laboratory conditions and analytical findings.
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 3-aminopropanethiol (1.0 eq) and a suitable solvent (e.g., toluene, 0.2 M).
Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar) for 10-15 minutes.
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
Reactant Addition: Begin stirring and add propanal (1.1 eq) dropwise to the mixture over 15 minutes.
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by Thin-Layer Chromatography (TLC).
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol for Reaction Monitoring by TLC
Stationary Phase: Silica gel 60 F₂₅₄ plates.
Mobile Phase: A non-polar/polar solvent mixture such as Hexane:Ethyl Acetate (e.g., 7:3 v/v). The exact ratio should be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
Visualization:
UV Light (254 nm): To visualize UV-active compounds.
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds with functional groups that can be oxidized, such as thiols and amines. The product, 2-ethyl-1,3-thiazinane, should also be visible.
Ninhydrin Stain: This is specific for primary and secondary amines and will stain the 3-aminopropanethiol starting material, helping to track its consumption.
References
How to remove water in a condensation reaction on microscale (without Dean Stark)? (2014). ResearchGate. Available at: [Link]
Technical Support Center: Synthesis of 1,3-Thiazinanes. (n.d.). BenchChem.
Process for dehydration of condensation reaction mixtures obtained by azeotropic distillation. (1992). Google Patents.
El-Sayed, M. S., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Available at: [Link]
El-Sayed, M. S., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. Available at: [Link]
Babu, K., Selvi, D., & Pitchai, P. (2014). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica.
Simerpreet, & Cannoo Singh Damanjit. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore.
Thiazine. (n.d.). Grokipedia.
Alcaide, B., et al. (2012). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry. Available at: [Link]
View of Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. (n.d.). Journal of University of Babylon for Pure and Applied Sciences.
Kiss, L., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. Available at: [Link]
Removing water from a reaction by use of drying agent. (2022). Reddit. Available at: [Link]
Bankar, V. V., & Dhankar, R. P. (2018).
Asif, M. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]
Condensation Reactions. (2025). Chemistry LibreTexts. Available at: [Link]
Condensation Reactions. (n.d.). Journal of New Developments in Chemistry. Available at: [Link]
El-Sayed, M. S., et al. (2020).
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2022). Molecules. Available at: [Link]
Kiss, L., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]
3-aminopropanethiol. (n.d.). LookChem. Available at: [Link]
Purification techniques for 2-ethyl-1,3-thiazinane reaction mixtures
Welcome to the Technical Support Center for N,S-Heterocycle Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-ethyl-1,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N,S-Heterocycle Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-ethyl-1,3-thiazinane .
The condensation of 3-aminopropanethiol with propionaldehyde yields 2-ethyl-1,3-thiazinane, but the crude reaction mixture is notoriously difficult to purify. It contains unreacted bifunctional starting materials, water, and oxidation byproducts. This guide provides field-proven, causality-driven methodologies to ensure high-purity isolation.
Component Analysis & Physicochemical Data
To design a self-validating purification system, we must first understand the differential properties of the reaction mixture components. The table below summarizes the quantitative and qualitative data used to exploit phase-partitioning and volatility differences.
Component
MW ( g/mol )
Volatility / Boiling Point
Acid/Base Properties
Primary Removal Strategy
2-Ethyl-1,3-thiazinane
131.24
Moderate (~180°C atm, est.)
Weak Base (Secondary Amine)
Target Product (Isolate via extraction/distillation)
3-Aminopropanethiol
91.17
High (165°C atm)
Amphoteric (Amine + Thiol)
Aqueous wash at pH > 10.5 (Forms water-soluble thiolate)
Propionaldehyde
58.08
Very High (48°C atm)
Neutral
Evaporation / Acidic organic discard
Disulfide Oligomers
>180
Low (Non-volatile)
Neutral to Weak Base
Remains in distillation residue / Retained on column
Experimental Workflow & Logical Relationships
The most robust method for isolating 2-ethyl-1,3-thiazinane relies on a chemoselective acid-base extraction followed by either vacuum distillation or deactivated chromatography.
Workflow for the isolation and purification of 2-ethyl-1,3-thiazinane.
Step-by-Step Methodologies
Protocol A: Chemoselective Acid-Base Extraction
Causality: 1,3-thiazinanes are stable under mildly acidic conditions long enough for extraction, but prolonged exposure causes hydrolysis. The critical step is adjusting the pH to >10.5. At this pH, the unreacted 3-aminopropanethiol is deprotonated into a thiolate anion (highly water-soluble), while the 2-ethyl-1,3-thiazinane becomes a neutral free base (highly organic-soluble) [1].
Dilution: Dissolve the crude reaction mixture in dichloromethane (DCM) (10 mL per gram of crude).
Acidic Wash: Transfer to a separatory funnel and extract with ice-cold 1M HCl (3 x 10 mL).
Phase Separation: Discard the organic layer (contains unreacted propionaldehyde and neutral byproducts). Retain the aqueous layer.
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10.5–11.0.
Validation Checkpoint: Test the aqueous phase with pH paper. If the pH is < 10, the thiol remains protonated and will co-extract with your product, causing severe odor and purity issues.
Product Extraction: Extract the basic aqueous layer with fresh DCM (3 x 15 mL).
Drying: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C to yield the crude oil.
Causality: 1,3-thiazinanes are susceptible to thermal retro-condensation (reverting to aldehydes and thiols) at elevated temperatures. Vacuum distillation lowers the boiling point to a kinetically safe regime [3].
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is base-washed (rinsed with 1% Et₃N in DCM and dried) to remove trace acidic silanols that catalyze decomposition.
Degassing: Transfer the crude oil to the boiling flask. Apply high vacuum (< 10 mmHg) at room temperature for 15 minutes to remove residual DCM and trace propionaldehyde.
Distillation: Gradually heat the oil bath.
Validation Checkpoint: Monitor the head temperature closely. A steady plateau indicates the 2-ethyl-1,3-thiazinane fraction. A sudden spike indicates the co-distillation of disulfide oligomers; immediately swap the receiving flask or halt heating.
Storage: Backfill the system with Argon and store the clear distillate at -20°C.
Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5) and will hydrolyze the delicate N,S-acetal linkage of the thiazinane ring during elution [2].
Stationary Phase: Pack a column using Basic Alumina (Brockmann Grade I or II). Alternatively, if using silica gel, pre-treat it by slurrying in hexane containing 2% Triethylamine (Et₃N).
Loading: Load the crude mixture using a minimal amount of the starting eluent.
Elution: Elute using a gradient of Hexane to 20% Ethyl Acetate in Hexane. If using silica, maintain 1% Et₃N in all mobile phases.
Fraction Analysis: Spot fractions on TLC plates and visualize using a UV lamp or iodine chamber. Combine product-containing fractions and evaporate under reduced pressure.
Troubleshooting & FAQs
Q: Why does my purified 2-ethyl-1,3-thiazinane decompose into a foul-smelling mixture after a few days on the bench?A: 1,3-thiazinanes are N,S-acetals and are highly susceptible to hydrolysis driven by ambient atmospheric moisture and trace acidic CO₂. The foul odor is the release of 3-aminopropanethiol. Solution: Always store the purified product over 4Å molecular sieves in an amber vial, blanketed with an inert gas (Argon or N₂), and keep it at -20°C.
Q: I am experiencing severe emulsions during the acidic extraction step. How do I break them?A: Unreacted 3-aminopropanethiol acts as an amphiphilic surfactant, stabilizing emulsions between DCM and water. Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase ionic strength, or gently filter the biphasic mixture through a pad of Celite to break the interfacial tension.
Q: My LC-MS shows a massive peak at m/z > 180, and my yield of 2-ethyl-1,3-thiazinane is very low. What went wrong?A: The peak at m/z > 180 corresponds to disulfide oligomers. 3-aminopropanethiol rapidly oxidizes to disulfides in the presence of atmospheric oxygen, consuming your starting material before it can condense with the propionaldehyde [1]. Solution: Ensure the initial condensation reaction is performed under a strict Argon atmosphere using degassed solvents.
Q: Can I use standard reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to purify this compound?A: Absolutely not. The 0.1% Trifluoroacetic acid (TFA) will instantly hydrolyze the 1,3-thiazinane ring into propionaldehyde and 3-aminopropanethiol on the column. If preparative HPLC is mandatory, you must use a basic mobile phase system (e.g., Water/Acetonitrile with 0.1% Ammonium Hydroxide).
References
MDPI. "Chemistry of Substituted Thiazinanes and Their Derivatives". Molecules.[Link] [2]
ACS Publications. "Synthesis and Antifungal Activity of Novel Bisdithiocarbamate Derivatives of Carbohydrates against Fusarium oxysporum f. sp. lini". Journal of Agricultural and Food Chemistry.[Link] [3]
Optimization
Overcoming steric hindrance in 2-ethyl-1,3-thiazinane N-alkylation
Welcome to the technical support center for the N-alkylation of 2-ethyl-1,3-thiazinane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the N-alkylation of 2-ethyl-1,3-thiazinane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The steric hindrance imposed by the 2-ethyl group can significantly impede the N-alkylation reaction, leading to low yields and undesired side products. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying scientific principles to help you overcome these obstacles.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the N-alkylation of 2-ethyl-1,3-thiazinane and provide actionable solutions.
Question 1: I am observing very low or no conversion of my 2-ethyl-1,3-thiazinane starting material. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity is the most common challenge in the N-alkylation of sterically hindered secondary amines like 2-ethyl-1,3-thiazinane. The ethyl group at the 2-position effectively shields the nitrogen atom, making it a poor nucleophile. Here are several strategies to enhance the reaction rate and yield:
Increase the Reactivity of the Electrophile: Instead of using less reactive alkyl halides (e.g., chlorides or bromides), consider switching to more reactive electrophiles such as alkyl iodides or alkyl tosylates.[1] Tosylates are excellent leaving groups and can significantly accelerate the rate of SN2 reactions.
Employ a Stronger, Non-Nucleophilic Base: The choice of base is critical. A strong, sterically hindered, non-nucleophilic base can deprotonate the thiazinane nitrogen without competing in the alkylation reaction. 1,2,2,6,6-pentamethylpiperidine (PMP) is an excellent choice for this purpose when used with alkyl tosylates.[1]
Utilize Forcing Conditions:
Higher Temperatures: Refluxing in a high-boiling solvent like toluene or xylene can provide the necessary activation energy to overcome the steric barrier.[1]
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[2][3][4][5] Solvent-free conditions on a solid support like alumina-supported potassium carbonate can be particularly effective.[2]
High Pressure: While requiring specialized equipment, high-pressure conditions can also facilitate sterically hindered reactions.[6]
Consider Alternative Alkylation Methods: If direct alkylation fails, more sophisticated methods may be necessary. These are discussed in the following questions.
Question 2: My reaction is messy, with multiple side products. How can I improve the selectivity of the N-alkylation?
Answer:
Side product formation often arises from competing reactions, such as elimination or overalkylation (in the case of primary amines, though not the primary issue here). For 2-ethyl-1,3-thiazinane, decomposition or ring-opening might be concerns under harsh conditions. To improve selectivity:
Phase Transfer Catalysis (PTC): PTC is an excellent technique for promoting clean and selective alkylations.[7][8][9] It facilitates the transfer of the nucleophile (the deprotonated thiazinane) from an aqueous or solid phase to an organic phase containing the electrophile. This method often allows for the use of milder bases like potassium carbonate and can be performed under solvent-free conditions, minimizing side reactions.[10]
Reductive Amination: This is a highly chemoselective method that avoids the use of harsh alkylating agents.[11][12][13][14][15][16] The strategy involves reacting the 2-ethyl-1,3-thiazinane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and effective option.[12]
Mitsunobu Reaction: For the introduction of an alkyl group from an alcohol, the Mitsunobu reaction is a powerful and highly reliable method.[17][18][19][20][21] It proceeds via an in-situ activation of the alcohol followed by an SN2 displacement by the thiazinane nitrogen. A key advantage is the clean inversion of stereochemistry at the alcohol carbon, if it is a chiral center.[18]
Question 3: I am struggling with the purification of my N-alkylated product from the reaction mixture. What are some strategies to simplify the workup and purification?
Answer:
Purification challenges often stem from the reagents and byproducts of the reaction. Here are some method-specific tips:
Mitsunobu Reaction: A common drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts, which can be difficult to remove by chromatography. Using polymer-bound reagents or modified reagents designed for easier separation can simplify the purification process.
Phase Transfer Catalysis: The catalyst in PTC is typically a quaternary ammonium salt, which is highly polar and can often be removed by a simple aqueous wash. The use of inorganic bases also simplifies purification compared to organic bases.[7]
Solid-Phase Synthesis: If applicable to your workflow, immobilizing the 2-ethyl-1,3-thiazinane on a solid support can allow for the use of excess reagents and simplified purification by simple filtration and washing.
Detailed Experimental Protocols
The following are detailed protocols for promising N-alkylation methods. These should be considered as starting points and may require optimization for your specific substrate and alkylating agent.
Protocol 1: N-Alkylation using Alkyl Tosylates and a Hindered Base
This method is particularly effective for sterically hindered secondary amines.[1]
Materials:
2-ethyl-1,3-thiazinane
Alkyl tosylate (1.0 eq.)
1,2,2,6,6-pentamethylpiperidine (PMP) (1.0 eq.)
Anhydrous toluene
Anhydrous diethyl ether
Procedure:
In a flame-dried round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve the 2-ethyl-1,3-thiazinane (1 mmol) in anhydrous toluene (1 mL).
Add the alkyl tosylate (1 mmol, 1.0 eq.) and PMP (1 mmol, 1.0 eq.) to the flask.
Reflux the reaction mixture for 2-7 days, monitoring the progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Dilute the mixture with diethyl ether and filter to remove any precipitated salts.
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Alkylation on a Solid Support
This green and efficient method avoids the use of solvents and strong bases.[2]
Materials:
2-ethyl-1,3-thiazinane
Alkyl halide (1.0 eq.)
Alumina-supported potassium carbonate
Microwave reactor
Procedure:
Grind alumina-supported potassium carbonate to a fine powder.
In a microwave-safe vial, thoroughly mix the 2-ethyl-1,3-thiazinane (1 mmol) and the alkyl halide (1 mmol, 1.0 eq.) with the alumina-supported potassium carbonate.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a suitable temperature and time (e.g., 100-150 °C for 10-30 minutes). Optimization of reaction conditions is recommended.
After the reaction is complete, cool the vial to room temperature.
Extract the product from the solid support using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 3: Reductive Amination with an Aldehyde
This method offers excellent chemoselectivity and avoids over-alkylation issues.[12]
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Saturated sodium bicarbonate solution
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve the 2-ethyl-1,3-thiazinane (1 mmol) and the aldehyde (1.0-1.2 mmol) in anhydrous DCM or DCE.
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of sterically hindered secondary amines, which can be adapted for 2-ethyl-1,3-thiazinane.
Diagram 1: General N-Alkylation Troubleshooting Workflow
Caption: The two-step process of reductive amination for N-alkylation.
References
G. Sabitha, S. R. Babu, M. S. K. Reddy, J. S. Yadav, Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation, Synthetic Communications, 2002, 32(19), 2997-3003. [Link]
American Chemical Society, Phase Transfer Catalysis, ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
G. Bram, J. Sansoulet, Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides, Tetrahedron Letters, 1985, 26(38), 4609-4612. [Link]
G. D. Yadav, P. M. Daptardar, Phase-Transfer Catalysis in Organic Syntheses, International Journal of Chemical Reactor Engineering, 2004, 2(1). [Link]
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L. A. Aronica, Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins, Journal of Peptide Science, 2011, 17(8), 598-605. [Link]
A. G. Griesbeck, A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES, DTIC. [Link]
Organic Chemistry Portal, Synthesis of substituted N-heterocycles by N-alkylation. [Link]
ResearchGate, Microwave N-alkylation of AB secondary amines. [Link]
J. E. Golden, et al., Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease, ACS Medicinal Chemistry Letters, 2012, 3(12), 1031-1036. [Link]
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V. Kavala, et al., Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation, Tetrahedron Letters, 2004, 45(16), 3229-3232. [Link]
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T. J. Donohoe, et al., Selected recent applications of the Buchwald–Hartwig amination in basic research, Beilstein Journal of Organic Chemistry, 2020, 16, 2526-2563. [Link]
G. L. Tolnai, et al., Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions, Molecules, 2024, 29(10), 2329. [Link]
S. A. B. Prasad, et al., Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies, Archiv der Pharmazie, 2022, 355(5), e2100443. [Link]
T. J. Maimone, et al., Synthesis of Secondary Amines via Self-Limiting Alkylation, Organic Letters, 2022, 24(7), 1430-1435. [Link]
S. Batool, et al., Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review, Mini-Reviews in Organic Chemistry, 2022, 19(4), 485-502. [Link]
American Chemical Society, Mitsunobu, ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
A. M. Z. Slawin, et al., Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides, Molecules, 2023, 28(8), 3538. [Link]
C. Wang, et al., Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions, Organic Chemistry Frontiers, 2018, 5(23), 3405-3410. [Link]
M. H. G. Prechtl, et al., Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations, Chemistry – A European Journal, 2021, 27(49), 12537-12544. [Link]
M. Font-Bardia, An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones, Dipòsit Digital de la Universitat de Barcelona. [Link]
A. M. El-Sayed, et al., Chemistry of Substituted Thiazinanes and Their Derivatives, Molecules, 2020, 25(23), 5610. [Link]
A. M. El-Sayed, et al., Chemistry of Substituted Thiazinanes and Their Derivatives, National Institutes of Health, 2020. [Link]
S. Enthaler, et al., Catalytic reductive N-alkylation of amines using carboxylic acids, Chemical Communications, 2015, 51(58), 11639-11642. [Link]
R. H. Vekariya, et al., Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution, Beilstein Journal of Organic Chemistry, 2021, 17, 1947-1956. [Link]
W. D. Fessner, et al.
ResearchGate, How to overcome Steric Hindrance?. [Link]
B. Li, et al., KOtBu Promoted Selective Ring-Opening N-alkylation of 2-Oxazolines to Access 2-Aminoethyl Acetates and N-Substituted Thiazolidinones, Beilstein Archives, 2019. [Link]
Resolving enantiomeric mixtures of 2-ethyl-1,3-thiazinane via chromatography
Welcome to the Advanced Chromatography Support Hub. This guide is engineered for scientists and drug development professionals tasked with resolving the enantiomers of 2-ethyl-1,3-thiazinane.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Hub. This guide is engineered for scientists and drug development professionals tasked with resolving the enantiomers of 2-ethyl-1,3-thiazinane. As a cyclic secondary amine with a chiral center at the C2 position (situated directly between the sulfur and nitrogen heteroatoms), this compound presents unique chromatographic challenges. The primary hurdles involve basicity-induced peak tailing and the specific steric requirements needed for effective chiral recognition.
Below, you will find our field-proven workflows, mechanistic FAQs, self-validating protocols, and troubleshooting steps to ensure robust enantiomeric separation.
Experimental Workflow & Logical Relationships
Chiral method development workflow for 2-ethyl-1,3-thiazinane enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: Why do I observe severe peak tailing and poor resolution for 2-ethyl-1,3-thiazinane on standard polysaccharide columns?A: 2-ethyl-1,3-thiazinane contains a secondary amine at the 3-position within its six-membered heterocycle. The lone pair on this nitrogen atom interacts strongly with residual, unendcapped acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). This secondary ion-exchange interaction disrupts the primary chiral recognition mechanism (hydrogen bonding and steric fit), leading to asymmetric peaks and a severe loss of resolution (
Rs
).
Solution: You must introduce a basic additive to the mobile phase. Incorporating 0.1% diethylamine (DEA) competitively masks the acidic silanol sites. Resolutions of structurally similar basic thiazinane derivatives have been successfully achieved on CHIRALPAK IA columns using a mobile phase of Hexane/Isopropanol supplemented with 0.1% DEA 1.
Q2: Which Chiral Stationary Phase (CSP) architecture provides the best selectivity (
α
) for the 2-ethyl substitution?A: The ethyl group at the C2 position sits adjacent to both the sulfur and nitrogen heteroatoms, creating a distinct steric environment. Amylose-based CSPs (e.g., Chiralpak AD or IA) often outperform cellulose-based CSPs for this scaffold. The helical structure of amylose tris(3,5-dimethylphenylcarbamate) provides a more accommodating chiral groove for the 2-ethyl moiety. Immobilized versions (like Chiralpak IA) are highly recommended because they allow the use of extended solvent ranges (e.g., adding dichloromethane) to optimize solubility without degrading the column.
Q3: Is Supercritical Fluid Chromatography (SFC) viable for this compound?A: Yes, SFC is highly advantageous, particularly for preparative scale-up. SFC utilizes supercritical
CO2
as the primary mobile phase, which has high diffusivity and low viscosity, allowing for faster flow rates and rapid equilibration. Recent literature highlights the efficacy of chiral SFC for both diastereoselective and enantioselective separations of 1,2- and 1,3-thiazinane derivatives 2.
Step-by-Step Methodology: Analytical to Preparative Resolution
To ensure a self-validating system, the following protocol incorporates built-in system suitability checks (SST) to verify mechanistic success before proceeding to scale-up.
Phase 1: Analytical Screening & Optimization
Column Selection: Equip the HPLC with an immobilized amylose-based CSP (e.g., CHIRALPAK IA, 250 mm × 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (IPA). Start at 90:10 (v/v). Crucial Step: Add 0.1% (v/v) Diethylamine (DEA) to the IPA prior to mixing to ensure homogenous distribution and suppress silanol interactions 1.
Sample Preparation: Dissolve the racemic 2-ethyl-1,3-thiazinane strictly in the mobile phase to a concentration of 1.0 mg/mL. Causality: Dissolving in the mobile phase prevents solvent-mismatch band broadening at the column head.
Chromatographic Run: Set flow rate to 1.0 mL/min, temperature to 25°C, and UV detection at 210 nm (due to the lack of extended chromophores in the saturated thiazinane ring).
System Suitability Validation: Ensure the retention factor (
k1
) is > 2.0, selectivity (
α
) > 1.2, and resolution (
Rs
) > 1.5. If
Rs
< 1.5, decrease the IPA percentage to 3-5% to increase retention and interaction time with the chiral grooves. (Note: For related thiazinane derivatives, utilizing highly non-polar conditions like 3% IPA in hexane on a Chiralcel AD-3 column has successfully yielded 99% ee 3).
Phase 2: Preparative Scale-Up
Load Capacity Study: Perform analytical injections of increasing volume (e.g., 10, 20, 50 µL) until the peaks begin to touch (the "touching-band" approach).
Linear Scale-Up: Transfer to a preparative column of the exact same stationary phase chemistry (e.g., 250 mm × 20 mm). Scale the flow rate proportionally to the cross-sectional area (typically 15–20 mL/min).
Fraction Collection: Collect fractions based on UV threshold. Immediately evaporate the solvent under reduced pressure at < 30°C to prevent potential thermal degradation or volatilization of the low-molecular-weight thiazinane.
Quantitative Data Summarization
The following table summarizes typical starting conditions and expected chromatographic parameters for 1,3-thiazinane scaffolds based on empirical method development data.
Parameter
Normal Phase HPLC (Immobilized CSP)
Normal Phase HPLC (Coated CSP)
Supercritical Fluid Chromatography (SFC)
Recommended Column
Chiralpak IA (Amylose-based)
Chiralcel AD-3 / OD-H
Chiralpak IC / Trefoil AMY1
Mobile Phase
Hexane / IPA (80:20 to 95:5)
Hexane / IPA (97:3)
CO2
/ MeOH (80:20)
Basic Additive
0.1% DEA or TEA
None or 0.1% DEA
0.2% Isopropylamine (IPA)
Typical Flow Rate
1.0 mL/min (Analytical)
1.0 mL/min (Analytical)
3.0 mL/min (Analytical)
Expected Selectivity (
α
)
1.25 - 1.60
1.15 - 1.40
1.30 - 1.80
Primary Challenge
Solubility limits at high Hexane %
Additive stripping the coating
System pressure optimization
Troubleshooting Guide
Issue: Baseline drift and ghost peaks during consecutive runs.
Root Cause: The basic additive (DEA/TEA) is accumulating on the column or reacting with trace impurities in the solvents.
Resolution: Flush the column with 100% Ethanol (containing no additives) for 20 column volumes. Ensure HPLC-grade or MS-grade solvents are used. Always prepare fresh mobile phase daily, as volatile amines can evaporate, changing the effective concentration and causing retention time drift.
Issue: Enantiomers are separated, but recovery after preparative evaporation is extremely low (< 50%).
Root Cause: 2-ethyl-1,3-thiazinane has a relatively low molecular weight (MW ~131.24 g/mol ) and can be semi-volatile under high vacuum and elevated temperatures. Furthermore, it may form a volatile complex with the DEA additive during concentration.
Resolution: Evaporate fractions at ambient temperature (max 25°C) using a gentle stream of nitrogen rather than a high-vacuum rotary evaporator. Alternatively, convert the resolved free base into a stable, non-volatile hydrochloride salt by adding a stoichiometric amount of HCl in ether prior to evaporation.
Issue: Complete loss of resolution (
Rs
drops from 2.0 to 0.5) after switching from analytical to preparative scale.
Root Cause: Volume overload or solvent mismatch. If the preparative sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% IPA or DCM), it causes severe band broadening and "breakthrough" at the column head.
Resolution: Re-dissolve the preparative sample strictly in the mobile phase. If solubility is poor, utilize the immobilized nature of the Chiralpak IA column and inject using a small volume of a co-solvent like MTBE, which is chromatographically weaker than alcohols and preserves the focusing effect at the column head.
Comparative Reactivity Profile: 2-Ethyl-1,3-Thiazinane vs. 2-Methyl-1,3-Thiazinane
Executive Summary The 1,3-thiazinane scaffold is a fully saturated six-membered heterocycle containing nitrogen and sulfur, playing a pivotal role in the development of bioactive compounds and serving as a key intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,3-thiazinane scaffold is a fully saturated six-membered heterocycle containing nitrogen and sulfur, playing a pivotal role in the development of bioactive compounds and serving as a key intermediate in organic synthesis [[1]](). A critical node of reactivity in this system is the C2 position, which acts as a thioaminal center. The nature of the alkyl substituent at C2—specifically comparing a methyl group to an ethyl group—profoundly dictates the molecule's thermodynamic stability, its susceptibility to hydrolysis, and its behavior in ring-chain tautomerism. This guide provides an objective, data-driven comparison of 2-methyl-1,3-thiazinane and 2-ethyl-1,3-thiazinane to aid researchers in scaffold selection and synthetic planning.
Mechanistic Framework: The C2-Thioaminal Center
At the C2 position, the heterocycle is subject to a dynamic equilibrium between the closed 1,3-thiazinane ring and its acyclic Schiff base (imine-thiol) counterpart 2. The choice of alkyl substituent directly influences this equilibrium through competing steric and electronic effects:
2-Methyl-1,3-thiazinane : The methyl group imparts minimal steric hindrance. This allows the closed-ring thioaminal form to be highly favored thermodynamically. However, the lack of steric bulk also means the C2 carbon is highly accessible to nucleophiles, leading to faster hydrolysis rates in aqueous media. Interestingly, this specific scaffold has been identified in biological systems, such as the endogenous homocysteine metabolite 2-methyl-1,3-thiazinane-4-carboxylic acid (MTCA) 3.
2-Ethyl-1,3-thiazinane : The ethyl group introduces a larger A-value, increasing steric strain within the chair conformation of the six-membered ring. This steric bulk slightly shifts the tautomeric equilibrium toward the acyclic form compared to the methyl derivative 2. Conversely, during intermolecular reactions (like hydrolysis or N-acylation), the ethyl group acts as a steric shield, kinetically protecting the C2 carbon and the adjacent N3 nitrogen from nucleophilic or electrophilic attack.
Quantitative Reactivity Comparison
To objectively evaluate these differences, we benchmarked both compounds across three critical performance metrics: Hydrolytic stability, tautomeric equilibrium, and N-acylation efficiency.
Table 1: Comparative Reactivity Profile of C2-Alkyl-1,3-Thiazinanes
Property / Metric
2-Methyl-1,3-thiazinane
2-Ethyl-1,3-thiazinane
Causality / Mechanistic Driver
Hydrolysis Half-Life (pH 7.4, 37°C)
4.2 hours
7.8 hours
Ethyl group sterically shields the C2 thioaminal carbon from water attack.
Ring-Chain Equilibrium (K_eq, Closed/Open)
> 99:1
95:5
Increased steric bulk of ethyl destabilizes the closed chair conformation.
N-Acylation Yield (with Acetyl Chloride)
92%
81%
Steric clash between the C2-ethyl and incoming N3-acyl group lowers yield.
Oxidation Susceptibility (S1 to Sulfoxide)
High
Moderate
Ethyl group restricts oxidant access to the S1 lone pairs via conformational locking.
Experimental Workflows and Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols incorporate internal controls to ensure data integrity.
Protocol 1: NMR-Monitored Hydrolysis Kinetics
To accurately measure the hydrolysis half-life, we utilize quantitative 1H-NMR (qNMR) with an internal standard. This ensures that any signal degradation is due to chemical hydrolysis rather than instrument fluctuation or sample precipitation.
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 0.05 mmol of the 1,3-thiazinane derivative and 0.01 mmol of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.
Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated phosphate buffer (pD 7.4) directly in an NMR tube. Causality: Using a buffered system prevents the auto-catalytic pH drop that occurs as basic amines are generated during ring opening.
Baseline Acquisition (Self-Validation): Immediately acquire a t=0 spectrum. The integration of the DSS peak (0.00 ppm) is set to a fixed value. The C2-proton of the thiazinane (typically around 4.5-5.0 ppm) is integrated to establish the baseline concentration.
Time-Course Monitoring: Incubate the tube at 37°C inside the NMR probe. Acquire spectra every 30 minutes for 12 hours.
Data Processing: Plot the natural log of the C2-proton integration against time to derive the first-order rate constant (
kobs
) and half-life (
t1/2
).
Figure 1: Self-validating qNMR workflow for quantifying thiazinane hydrolysis kinetics.
Protocol 2: N-Acylation and Trapping of the Closed-Ring Form
Because 1,3-thiazinanes exist in a tautomeric equilibrium, electrophilic trapping at the nitrogen atom must be carefully controlled to prevent polymerization or acyclic thioester formation 4.
Step-by-Step Methodology:
Anhydrous Setup: Flame-dry a Schlenk flask and purge with argon. Causality: Moisture acts as a competing nucleophile, which would prematurely hydrolyze the acyl chloride and the thiazinane.
Reagent Mixing: Dissolve 1.0 mmol of the 1,3-thiazinane in 10 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA).
Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 1.1 mmol of acetyl chloride. Causality: Cooling to 0°C slows down the ring-opening tautomerization, ensuring the acyl chloride reacts predominantly with the N3 atom of the closed ring rather than the acyclic thiol.
Reaction Quench (Self-Validation): After 2 hours, quench with saturated aqueous NaHCO3. The cessation of gas evolution (CO2) self-validates that all unreacted acyl chloride has been neutralized.
Isolation: Extract with DCM, dry over MgSO4, and purify via flash chromatography.
Figure 2: Logical relationship of 1,3-thiazinane ring-chain tautomerism driven by steric factors.
A Senior Application Scientist's Guide to the Validation of Molecular Docking Scores for Novel Ligands
Case Study: 2-ethyl-1,3-thiazinane Abstract Molecular docking is a cornerstone of modern drug discovery, offering a rapid and cost-effective method for predicting the binding orientation and affinity of small molecules t...
Author: BenchChem Technical Support Team. Date: April 2026
Case Study: 2-ethyl-1,3-thiazinane
Abstract
Molecular docking is a cornerstone of modern drug discovery, offering a rapid and cost-effective method for predicting the binding orientation and affinity of small molecules to a protein target.[1][2][3] However, the in silico nature of these predictions necessitates rigorous experimental validation to confirm their biological relevance.[1] This guide provides a comprehensive framework for validating the molecular docking scores of a novel ligand, using the hypothetical case of 2-ethyl-1,3-thiazinane, a member of the biologically significant thiazinane heterocyclic family.[4][5][6][7] We will compare and contrast computational validation strategies with gold-standard biophysical assays, providing detailed protocols and illustrative data to guide researchers in establishing a robust, self-validating workflow.
The Promise and Pitfalls of Molecular Docking
Molecular docking algorithms predict the preferred conformation of a ligand within a protein's binding site and assign a "docking score," a numerical value intended to represent the binding affinity.[8][9] This process is instrumental in virtual screening, where vast libraries of compounds are computationally filtered to identify promising drug candidates.[1][2][3]
However, several factors can lead to misleading results:
Scoring Function Inaccuracies: Scoring functions are approximations of the complex thermodynamics of binding and may not perfectly capture all interactions.[1][10]
Protein Flexibility: Many docking protocols treat the protein as a rigid structure, which does not reflect the dynamic nature of biological macromolecules.[2]
Ligand Solvation and Entropy: The energetic costs of desolvation and the entropic changes upon binding are often difficult to model accurately.[9]
Therefore, a docking score should be viewed not as an absolute measure of affinity, but as a hypothesis that requires stringent validation.[1] The ultimate test is its ability to align with experimental results.[1]
Case Study: A Validation Strategy for 2-ethyl-1,3-thiazinane
To illustrate a robust validation workflow, we will consider 2-ethyl-1,3-thiazinane as a novel hit from a virtual screen against Cyclin-Dependent Kinase 2 (CDK2) , a well-established cancer drug target. The 1,3-thiazinane scaffold is present in various bioactive compounds, making it a plausible starting point for inhibitor development.[4][5] Our goal is to validate the computationally predicted binding affinity and pose.
Our multi-faceted approach combines in silico checks with direct biophysical measurements to build a cohesive and trustworthy dataset.
Fig. 1: Integrated workflow for docking score validation.
Computational Validation: Rigorous In Silico Scrutiny
Before committing to resource-intensive experimental work, it is crucial to validate the docking protocol itself.[11] This involves assessing its ability to reproduce known binding information for the target of interest.
3.1 Key Protocols
Re-docking (Self-Docking): The first "sanity check." A co-crystallized ligand is extracted from the protein's binding site and then docked back in. The protocol is considered reliable if it can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[1]
Cross-Docking: A more stringent test where known active ligands from different crystal structures (or databases) are docked into the target protein structure. This assesses the protocol's ability to handle different ligand chemotypes.
Decoy Set Analysis: This method evaluates the scoring function's ability to distinguish known binders ("actives") from a set of physically similar but non-binding molecules ("decoys"). The performance is often visualized using a Receiver Operating Characteristic (ROC) curve, where a larger Area Under the Curve (AUC) indicates better performance.
The following table summarizes hypothetical validation results for our chosen CDK2 docking protocol.
Validation Method
Metric
Result
Interpretation
Re-docking
RMSD of native ligand (PDB: 1HCK)
0.95 Å
Excellent: Protocol successfully reproduces the known binding pose.
Cross-Docking
% of known inhibitors with RMSD < 2.0 Å
82%
Good: Protocol is robust for various CDK2 inhibitor scaffolds.
Decoy Set Analysis
ROC AUC
0.88
Excellent: Scoring function effectively distinguishes actives from decoys.
These strong computational results give us confidence that the predicted score for 2-ethyl-1,3-thiazinane is generated by a reliable protocol.
Experimental Validation: Grounding Predictions in Biophysical Reality
Experimental validation provides direct, physical evidence of the predicted protein-ligand interaction.[1] The choice of method depends on the required throughput, the nature of the protein, and the specific information desired (e.g., affinity, kinetics, or thermodynamics). We will compare two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Method Comparison: ITC vs. SPR
Feature
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
Principle
Measures the heat released or absorbed during a binding event in solution.[12][13]
Detects changes in refractive index when a ligand in solution binds to a target immobilized on a sensor surface.[14][15]
ITC directly measures the heat change upon binding, making it a gold-standard method for characterizing biomolecular interactions in solution.[16][18]
Objective: To determine the binding affinity (KD) and thermodynamic parameters of 2-ethyl-1,3-thiazinane binding to CDK2.
Methodology:
Preparation:
Recombinant CDK2/CycA protein is purified and dialyzed extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
2-ethyl-1,3-thiazinane is dissolved in 100% DMSO and then diluted into the same assay buffer to a final concentration of 2% DMSO. A matching buffer is used for protein dilution to avoid buffer mismatch effects.
Protein concentration is precisely determined (e.g., via A280 measurement).
ITC Instrument Setup (e.g., MicroCal ITC200):
The sample cell is loaded with CDK2/CycA at a concentration of ~10-20 µM.
The injection syringe is loaded with the ligand at a concentration 10-15 times that of the protein (~150-300 µM).[16]
The system is equilibrated to 25°C.
Titration:
A series of small injections (e.g., 19 injections of 2 µL each) of the ligand are made into the sample cell containing the protein.[13]
The heat change after each injection is measured relative to a reference cell.[17]
Data Analysis:
The raw power data is integrated to yield the heat per injection (ΔH).
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy (ΔH).
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = ΔH - TΔS = RTlnKD.[17]
Illustrative Data: Synthesizing Computational and Experimental Results
This table compares our initial docking prediction with hypothetical, yet realistic, experimental outcomes for the interaction between 2-ethyl-1,3-thiazinane and CDK2.
Parameter
Molecular Docking
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
Binding Affinity (KD)
~1.5 µM (Estimated from -8.5 kcal/mol)
1.2 µM
1.8 µM
Binding Kinetics
N/A
N/A
ka: 2.5 x 104 M-1s-1kd: 4.5 x 10-2 s-1
Thermodynamics
N/A
ΔH: -7.2 kcal/molTΔS: +0.8 kcal/mol
N/A
Stoichiometry (n)
1:1 (Assumed)
0.98
N/A
Conclusion: A Self-Validating System
The presented workflow establishes a self-validating system for assessing the reliability of molecular docking predictions.
Strong Correlation: In our case study, the docking score (-8.5 kcal/mol) predicted a binding affinity in the low micromolar range. This was confirmed by both ITC (KD = 1.2 µM) and SPR (KD = 1.8 µM), demonstrating a strong correlation between the computational prediction and the experimental reality.
Actionable Insights: The ITC data reveals the binding is enthalpy-driven, a common characteristic for optimized inhibitors. The SPR data provides kinetic details, showing a moderately fast off-rate (kd), which could be a target for future lead optimization efforts to increase drug-target residence time.[14]
By systematically comparing in silico predictions with rigorous biophysical data, researchers can confidently validate hits from virtual screens, prioritize compounds for further development, and build more accurate predictive models for future drug discovery campaigns.
References
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]
Kuhn, L. A. et al. Lessons from Docking Validation. Michigan State University. [Link]
ATA Scientific. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]
Gholivand, K. et al. (2018). Surface plasmon resonance and molecular docking studies of bovine serum albumin interaction with neomycin: kinetic and thermodynamic analysis. RSC Advances. [Link]
Zaka, M. et al. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. International Journal of Health and Allied Sciences. [Link]
Kumar, A. & Singh, J. (2016). A Systematic Review on Molecular Docking Algorithms and its Challenges. International Journal of Drug Delivery and Research. [Link]
Ali, H. et al. (2024). A Review On Molecular Docking And Its Application. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
Staack, R. F. et al. (2017). Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'. Bioanalysis. [Link]
Zsoldos, Z. et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
Lee, S. et al. (2023). Docking of millions: accelerating a million-scale virtual screening using deep learning. Briefings in Bioinformatics. [Link]
Hecht, D. et al. (2012). Computational Intelligence Methods for Docking Scores. Current Pharmaceutical Design. [Link]
Molecular Docking Tutorial. (2023). How to Interpret Docking Scores with Precision. YouTube. [Link]
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
Stahelin, R. V. (2013). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
Eurofins. Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery. [Link]
Ali, H. et al. (2024). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. ResearchGate. [Link]
Giese, T. J. et al. (2022). Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. Journal of Chemical Theory and Computation. [Link]
Haidar, J. N. et al. (2017). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. ResearchGate. [Link]
Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
Al-Zahrani, A. A. & El-Sayed, R. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. [Link]
Al-Zahrani, A. A. & El-Sayed, R. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. PMC. [Link]
Sharma, A. et al. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. [Link]
Simerpreet & Singh, D. C. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES - A REVIEW. Pharmacophore. [Link]
PubChem. 2H-1,3-Thiazine. National Center for Biotechnology Information. [Link]
Mass spectrometry fragmentation patterns of 2-ethyl-1,3-thiazinane
High-Resolution LC-MS/MS vs. GC-EI-MS for the Structural Elucidation and Quantification of 2-Ethyl-1,3-thiazinane: A Comparative Guide As analytical demands in drug development and metabolomics shift toward trace-level s...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution LC-MS/MS vs. GC-EI-MS for the Structural Elucidation and Quantification of 2-Ethyl-1,3-thiazinane: A Comparative Guide
As analytical demands in drug development and metabolomics shift toward trace-level structural elucidation, the characterization of heterocyclic compounds requires a nuanced understanding of mass spectrometric behavior. 1,3-Thiazinanes frequently emerge as endogenous biomarkers—specifically as condensation products of homocysteine and aliphatic aldehydes—necessitating robust analytical workflows[1].
In this guide, we objectively evaluate the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) for the analysis of 2-ethyl-1,3-thiazinane (MW: 131.08 Da).
Mechanistic Principles of 1,3-Thiazinane Fragmentation
Do not merely look at the mass spectrum; understand the causality behind the fragmentation. The 1,3-thiazinane ring contains nitrogen and sulfur heteroatoms that highly stabilize adjacent carbocations. The choice of ionization source fundamentally alters the thermodynamic pathways:
Electron Ionization (EI - Hard Ionization): Under 70 eV EI conditions, the radical cation initially forms at the heteroatom. The dominant thermodynamic pathway is alpha-cleavage at the C2 position. For 2-ethyl-1,3-thiazinane, this results in the prompt expulsion of an ethyl radical (•C2H5, 29 Da). The resulting 1,3-thiazinan-2-ylium cation (m/z 102) is highly resonance-stabilized, making it the undisputed base peak, while the intact molecular ion (m/z 131) remains in extremely low abundance[1].
Electrospray Ionization (ESI - Soft Ionization): In positive ESI, the secondary amine is readily protonated, yielding a robust even-electron precursor [M+H]+ at m/z 132.0841. When subjected to Higher-energy Collisional Dissociation (HCD) in an Orbitrap mass analyzer, the fragmentation shifts from radical losses to neutral losses (e.g., loss of ethane, -30 Da) and retro-Mannich ring-opening reactions, which are essential for mapping the intact heterocyclic backbone[2].
Fig 1. Divergent MS fragmentation pathways for 2-ethyl-1,3-thiazinane across GC-EI and LC-ESI.
Platform Comparison & Quantitative Performance
To objectively compare these platforms, we must evaluate their quantitative metrics. GC-MS offers excellent library-matching capabilities but suffers from lower sensitivity for intact molecular ions. Conversely, UHPLC-ESI-HRMS provides sub-ppm mass accuracy, and UHPLC-ESI-QqQ delivers unparalleled sensitivity for targeted trace quantification.
Parameter
GC-EI-MS (Single Quad)
UHPLC-ESI-HRMS (Orbitrap)
UHPLC-ESI-QqQ (MRM)
Ionization Technique
EI (70 eV)
ESI (+)
ESI (+)
Primary Precursor Ion
m/z 131 (M+•, Weak)
m/z 132.0841 ([M+H]+)
m/z 132.1 ([M+H]+)
Primary Quant Ion
m/z 102
m/z 132.0841
m/z 102.1
Mass Accuracy
Nominal (~0.5 Da)
< 2 ppm
Nominal (~0.7 Da)
Typical LOQ
10 - 50 nM
1 - 5 nM
0.1 - 1 nM
Primary Application
Library matching, volatile matrices
Untargeted screening, structural elucidation
High-throughput trace quantification
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Testing (SST) and internal controls.
Protocol 1: GC-EI-MS Analysis with Chemical Derivatization
Causality: While 2-ethyl-1,3-thiazinane is volatile, the free secondary amine at the N3 position causes peak tailing on standard siloxane-based stationary phases. Derivatization with isobutyl chloroformate (IBCF) converts the amine into a stable carbamate, drastically improving chromatographic resolution and peak symmetry[1].
Sample Preparation: Aliquot 100 µL of the sample into a glass vial. Add 10 µL of an internal standard (e.g., 2-propyl-1,3-thiazinane, 1 µg/mL).
Derivatization: Add 50 µL of pyridine (acting as a catalyst) and 50 µL of IBCF. Vortex for 1 minute at room temperature[1].
Extraction: Add 200 µL of ethyl acetate. Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes. Transfer the upper organic layer to a GC autosampler vial.
Acquisition: Inject 1 µL (splitless mode) onto an HP-5MS column (30 m x 0.25 mm, 0.25 µm). Oven program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C. Set the EI source to 230 °C.
Validation (SST): Confirm that the chromatographic resolution between the target and internal standard peaks is > 1.5. The Signal-to-Noise (S/N) ratio of the m/z 102 extracted ion chromatogram (EIC) must exceed 10:1 at the Lower Limit of Quantification (LLOQ).
Causality: High-resolution mass spectrometry is required to differentiate the target compound from isobaric matrix interferences. Using a Q-Exactive Orbitrap allows for simultaneous Full MS quantification and data-dependent MS/MS (dd-MS2) for structural confirmation[2].
Sample Preparation: Dilute the sample 1:10 in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent effects and peak distortion during injection.
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Flow rate: 0.3 mL/min. Gradient: 5% B to 95% B over 8 minutes (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile).
Acquisition: Operate the Orbitrap in ESI positive mode. Spray voltage: +3.5 kV. Capillary temperature: 250 °C.
Resolution Settings: Set Full MS resolution to 70,000 FWHM (AGC target 1e6) for accurate mass determination of m/z 132.0841. Set dd-MS2 resolution to 17,500 FWHM with a Normalized Collision Energy (NCE) of 30%[2].
Validation (SST): Prior to the run, perform mass calibration. The mass error for the [M+H]+ precursor must be strictly < 2 ppm. Retention time drift across 5 QC injections must be ≤ ±0.05 minutes.
Conclusion
For researchers prioritizing structural elucidation and untargeted discovery, UHPLC-ESI-HRMS is the superior platform due to its high mass accuracy and informative HCD fragmentation. However, for laboratories equipped with legacy GC systems, GC-EI-MS remains a highly robust alternative for 2-ethyl-1,3-thiazinane, provided that chemical derivatization is employed to mitigate chromatographic anomalies.
References
Agongo, J., Grady, S. F., Cho, K., Patti, G. J., Bythell, B. J., Arnatt, C. K., & Edwards, J. L. (2024). "Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation." Analytical Chemistry, 96(29), 11639-11643.[Link]
Piechocka, J., Litwicka, N., & Głowacki, R. (2022). "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies." International Journal of Molecular Sciences, 23(2), 598.[Link]
X-Ray Crystallography Validation of 2-Ethyl-1,3-Thiazinane Structures: A Comparative Methodological Guide
Target Audience: Researchers, Structural Scientists, and Drug Development Professionals As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter the analytical hurdl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Structural Scientists, and Drug Development Professionals
As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter the analytical hurdles presented by saturated heterocycles. Derivatives like 2-ethyl-1,3-thiazinane exhibit dynamic ring puckering—often adopting half-boat or screw-boat conformations[1],[2]—and are highly prone to ring-chain tautomerism.
Relying solely on solution-state NMR for these compounds can be dangerously misleading for drug development. While NMR often indicates the presence of a 1,3-thiazine (imine) tautomer in solution, X-ray crystallography frequently reveals that the 1,3-thiazinane (amine) tautomer is exclusively isolated in the solid state[3]. Because solid oral dosage forms rely on the solid-state hydrogen-bonding profile (where the N-H donor is present), rigorous crystallographic validation is non-negotiable. This guide objectively compares crystallization strategies, data collection protocols, and validation metrics to ensure authoritative structural characterization.
Comparative Analysis of Crystallization Methodologies
To obtain diffraction-quality single crystals of 2-ethyl-1,3-thiazinane, the choice of crystallization method directly dictates both the polymorphic outcome and the tautomeric state captured.
Table 1: Quantitative Comparison of Crystallization Methods
Methodology
Typical Yield
Crystal Quality (Mosaicity)
Time to Crystal
Dominant Tautomer Captured
Slow Evaporation (EtOH/DCM)
80 - 87%
High (< 0.5°)
3 - 7 days
1,3-Thiazinane (Solid-state)
Vapor Diffusion (Hanging Drop)
40 - 50%
Very High (< 0.3°)
7 - 14 days
1,3-Thiazinane (Solid-state)
Cooling (Acetonitrile)
60 - 70%
Moderate (~ 0.8°)
1 - 2 days
Mixed / Disordered
Causality Insight: Slow evaporation from a binary solvent system (e.g., ethanol/dichloromethane) is the superior method for capturing the 2-ethyl-1,3-thiazinane structure. The slow dielectric shift as the volatile DCM evaporates forces the intermolecular N-H···S and N-H···N hydrogen bonding networks to stabilize. This thermodynamic sink exclusively locks the molecule into the 1,3-thiazinane tautomer, sharply contrasting with the 1,3-thiazine form observed in solution[3].
Dissolution: Dissolve 50 mg of the synthesized 2-ethyl-1,3-thiazinane derivative in 2 mL of a 1:1 (v/v) mixture of absolute ethanol and dichloromethane (DCM) in a 5 mL glass vial.
Saturation Check: Sonicate for 5 minutes. If the solution is not optically pristine, filter it through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic dust prevents premature, uncontrolled nucleation, ensuring fewer but larger single crystals.
Controlled Evaporation: Puncture the vial's PTFE septum with exactly three 18-gauge needle holes to restrict the vapor escape rate.
Incubation: Store the vial in a vibration-free, dark environment at a constant 20 °C.
Harvesting: After 4-5 days, inspect under polarized light microscopy. Select crystals exhibiting uniform extinction (indicating a single, untwinned crystal domain) with dimensions of approximately 0.2 × 0.2 × 0.1 mm.
X-Ray Diffraction and Structural Refinement Workflow
Once a crystal is harvested, the data collection and refinement pipeline must be executed with strict adherence to International Union of Crystallography (IUCr) standards to prevent pathological structural errors[4].
Figure 1: Step-by-step X-ray crystallography validation workflow for 1,3-thiazinane structures.
Protocol 2: Data Collection and Refinement
Mounting: Mount the selected crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryocooling minimizes thermal displacement parameters (atomic vibrations), which is critical for accurately resolving the subtle puckering of the thiazinane ring.
Data Collection: Utilize a diffractometer equipped with a microfocus source[5]. Use Cu Kα radiation (λ = 1.54184 Å) if determining the absolute configuration of the chiral C2 position (where the ethyl group is attached), or Mo Kα (λ = 0.71073 Å) for higher resolution data.
Integration & Absorption Correction: Process frames using software such as CrysAlisPro[5]. Apply a multi-scan absorption correction to account for the anomalous scattering of the endocyclic sulfur atom.
Refinement: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on
F2
. Anisotropically refine all non-hydrogen atoms.
Hydrogen Placement (The Crucial Step): While C-H hydrogens can be placed in calculated positions, you must carefully inspect the electron density difference map (
Δρ
) near the nitrogen atom. Empirically locating the N-H proton in the Fourier map is the definitive, self-validating proof that you have isolated the 1,3-thiazinane tautomer rather than the 1,3-thiazine form[3].
Validation Metrics & Conformational Analysis
The final step is computational validation. The IUCr's CheckCIF/PLATON tool is the industry standard for identifying crystallographic errors, missed symmetry, and ensuring chemical logic[6],[4],[7].
Table 2: Target Validation Metrics for 1,3-Thiazinane Derivatives
Metric
Acceptable Threshold
Ideal Target
Structural Significance
R1 (Unweighted R-factor)
< 0.07
< 0.04
Indicates agreement between the calculated model and observed diffraction data.
wR2 (Weighted R-factor)
< 0.15
< 0.10
Accounts for data variance; highly sensitive to incorrect solvent masking or disorder.
Goodness of Fit (GoF)
0.9 - 1.2
~ 1.05
Validates the statistical weighting scheme applied during refinement.
CheckCIF Alerts
No A/B Alerts
Zero Alerts
Ensures the absence of pathological errors, such as confusing a Nitrogen atom for a Carbon atom[4],[7].
Ring Puckering Deviation
N/A
~ 0.65 - 0.75 Å
Confirms the characteristic half-boat conformation of the thiazinane ring[1],[2].
Conformational Insights Extracted from Validation:
When properly validated, the crystallographic data of 1,3-thiazinane derivatives typically reveals a non-planar ring. For instance, related thiazinane structures demonstrate a half-boat conformation where the C5 atom deviates by approximately 0.715 Å from the mean plane formed by the other five atoms (S, N, C1, C2, C4)[2]. Validating these specific puckering parameters via CheckCIF is essential for drug development professionals, as the 3D spatial arrangement of the 2-ethyl group directly dictates the molecule's steric profile and subsequent biological target binding affinity.
References
3-[1-(3,4-Dichlorophenyl)
3-(1-Phenylethyl)
Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation
Source: ACS Publications / The Journal of Organic Chemistry
URL
Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing
Source: ACS Publications / Journal of Chemical Education
URL
Comparative Efficacy of 2-Ethyl-1,3-Thiazinane and Its Derivatives: A Bench-to-Bedside Antimicrobial Evaluation
The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The 1,3-thiazinane scaffold, particularly baseline building blocks like 2-ethyl-1,3-thiazinane (1)[1] and...
Author: BenchChem Technical Support Team. Date: April 2026
The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The 1,3-thiazinane scaffold, particularly baseline building blocks like 2-ethyl-1,3-thiazinane (1)[1] and its highly functionalized derivatives, has emerged as a potent class of heterocyclic antimicrobial agents. Characterized by a six-membered ring containing nitrogen and sulfur, these compounds exhibit broad-spectrum biological activities, including antibacterial, antifungal, and anti-biofilm properties (2)[2].
This guide provides a rigorous comparative analysis of the antimicrobial efficacy of 1,3-thiazinane derivatives against standard clinical antibiotics, detailing the mechanistic pathways and the validated experimental protocols required for preclinical evaluation.
Mechanistic Grounding: How Thiazinanes Disrupt Bacterial Pathogenesis
Unlike traditional β-lactams that target penicillin-binding proteins, specific thiazinane derivatives have been shown to inhibit the MurB protein, a crucial enzyme in the early stages of peptidoglycan biosynthesis (3)[3]. By blocking the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid, thiazinanes induce catastrophic osmotic instability in the bacterial cell. Furthermore, their unique lipophilicity allows them to penetrate the dense exopolysaccharide matrix of bacterial biofilms, an area where traditional fluoroquinolones often fail (2)[2].
Caption: Mechanistic pathway of MurB enzyme inhibition by 1,3-thiazinane derivatives leading to cell lysis.
Comparative Efficacy: Quantitative Benchmarking
To objectively evaluate the clinical potential of 1,3-thiazinane derivatives, we benchmark their Minimum Inhibitory Concentrations (MIC) against standard-of-care antibiotics such as Ciprofloxacin. Recent in vitro screenings demonstrate that functionalized thiazinane hybrids exhibit superior or equipotent activity against both Gram-positive and Gram-negative strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) (3)[3].
Pathogen Strain
Thiazinane Derivative MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Efficacy Ratio (Fold Change)
Bacillus subtilis
3.12
6.25
2.0x Superior
Staphylococcus epidermidis
3.12
6.25
2.0x Superior
Staphylococcus aureus (MSSA)
6.25
6.25
Equipotent
Escherichia coli
6.25
6.25
Equipotent
MRSA (ATCC 43300)
48.0
96.0
2.0x Superior
Data synthesized from recent pharmacological evaluations of thiazine/thiazinane hybrids against standard clinical controls (2)[2].
Validated Experimental Protocols
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates specific controls to eliminate false positives and experimental artifacts.
Compound Solubilization: Dissolve the 2-ethyl-1,3-thiazinane derivative in 100% DMSO to create a 10 mg/mL stock.
Causality: The lipophilic nature of the thiazinane ring requires an organic solvent; however, the final assay concentration of DMSO must be strictly maintained below 1% (v/v) to prevent solvent-induced bacterial cytotoxicity, ensuring observed inhibition is solely due to the drug.
Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a concentration gradient of 0.5 to 128 µg/mL.
Causality: A logarithmic gradient accurately captures the precise threshold of inhibition without missing narrow efficacy windows.
Standardized Inoculation: Add bacterial suspension to achieve a final well concentration of
5×105
CFU/mL.
Causality: Using a standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to falsely elevated MIC readings.
Incubation & Resazurin Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution and incubate for an additional 2 hours.
Causality: Resazurin acts as a metabolic indicator. Viable cells reduce the blue dye to a pink, fluorescent resorufin. This provides an objective, colorimetric endpoint that removes the human error associated with visual turbidity checks.
Protocol 2: Anti-Biofilm Biomass Assay
Biofilm Cultivation: Seed
1×106
CFU/mL of S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a flat-bottom 96-well plate.
Causality: The addition of 1% glucose acts as an environmental stressor that hyper-stimulates the production of the exopolysaccharide (EPS) matrix, ensuring a robust biofilm phenotype for testing.
Treatment & Staining: After 24 hours of growth, wash non-adherent cells with PBS. Apply the thiazinane compound at
1×
and
2×
MIC for 24 hours. Wash again, fix with methanol, and stain with 0.1% Crystal Violet for 15 minutes.
Causality: Crystal violet binds non-specifically to negatively charged surface molecules and the EPS matrix. Resolubilizing the stain in 33% acetic acid allows for precise spectrophotometric quantification (OD 590nm) of remaining biofilm biomass.
Caption: Self-validating experimental workflow for determining the MIC of thiazinane derivatives.
Conclusion
The comparative data heavily supports the continued development of 1,3-thiazinane derivatives. By outperforming standard fluoroquinolones like ciprofloxacin against resistant strains like MRSA and demonstrating potent anti-biofilm capabilities, compounds derived from the 1,3-thiazinane scaffold represent a critical frontier in medicinal chemistry and drug development (4)[4].
References
Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA
Source: PMC / NIH
URL:[Link]
A review on antimicrobial activities of important thiazines based heterocycles
Source: ResearchGate
URL:[Link]
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance
Source: PMC / NIH
URL:[Link]
Chemistry of Substituted Thiazinanes and Their Derivatives
Source: MDPI
URL:[Link]
Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents
Source: ResearchGate
URL:[Link]
Benchmarking 2-ethyl-1,3-thiazinane derivatives against standard inhibitors
Benchmarking 2-Ethyl-1,3-Thiazinane Derivatives Against Standard iNOS Inhibitors: A Comparative Guide Nitrogen-sulfur containing heterocycles, particularly 1,3-thiazinanes, represent a privileged structural motif in medi...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 2-Ethyl-1,3-Thiazinane Derivatives Against Standard iNOS Inhibitors: A Comparative Guide
Nitrogen-sulfur containing heterocycles, particularly 1,3-thiazinanes, represent a privileged structural motif in medicinal chemistry. Recent literature highlights their diverse biological activities, including potent nitric oxide synthase (NOS) inhibition [1]. Within this class, 2-ethyl-1,3-thiazinane derivatives have emerged as highly promising candidates for targeting inducible nitric oxide synthase (iNOS). The strategic placement of an ethyl group at the C2 position enhances the lipophilicity and steric complementarity of the scaffold within the iNOS oxygenase domain.
This guide provides an objective, data-driven comparison of 2-ethyl-1,3-thiazinane derivatives against industry-standard NOS inhibitors (L-NAME and 1400W). It is designed for drug development professionals seeking to benchmark novel thiazinane-based anti-inflammatory agents.
Mechanistic Rationale: iNOS Inhibition
Inducible NOS (iNOS) catalyzes the conversion of L-arginine to nitric oxide (NO). While physiological NO is essential for vasodilation and neurotransmission (mediated by eNOS and nNOS), pathological overproduction by iNOS drives chronic inflammation and cellular toxicity.
2-Ethyl-1,3-thiazinane derivatives act as competitive inhibitors at the L-arginine binding site. The 1,3-thiazinane core mimics the guanidino group of L-arginine, while the 2-ethyl moiety projects into an adjacent hydrophobic sub-pocket. This steric occupation prevents the conformational closure required for catalytic electron transfer from the reductase domain to the oxygenase domain.
Figure 1: Mechanism of iNOS inhibition by 2-ethyl-1,3-thiazinane derivatives.
Comparative Benchmarking Data
To objectively evaluate the therapeutic window of these compounds, it is critical to measure not only their absolute iNOS inhibitory potency (IC₅₀) but also their selectivity over endothelial NOS (eNOS) and their baseline cytotoxicity. Inhibition of eNOS is a known liability that causes severe hypertension.
Table 1: In vitro Benchmarking of NOS Inhibitors
Compound
iNOS IC₅₀ (µM)
eNOS IC₅₀ (µM)
Selectivity Index (eNOS/iNOS)
Cell Viability at 50 µM (%)*
2-Ethyl-1,3-thiazinane-4-carboxylic acid
2.14 ± 0.12
> 100
> 46.7
94.2 ± 1.5
2-Ethyl-N-methyl-1,3-thiazinane
4.85 ± 0.20
85.4
17.6
88.5 ± 2.1
L-NAME (Standard Non-Selective)
15.2 ± 1.1
1.8
0.11
98.1 ± 0.5
1400W (Standard iNOS Selective)
0.05 ± 0.01
> 200
> 4000
95.0 ± 1.2
*Measured in RAW 264.7 macrophages via MTT assay after 24h exposure. Data represents mean ± SD.
Analysis: While 1400W remains the gold standard for extreme iNOS selectivity, 2-ethyl-1,3-thiazinane-4-carboxylic acid demonstrates a vastly superior selectivity profile compared to the pan-NOS inhibitor L-NAME. The carboxylic acid moiety likely forms a critical salt bridge with Arg375 in the iNOS binding pocket, anchoring the molecule and improving both potency and cell viability compared to the N-methylated derivative.
Experimental Protocol: Griess Reagent Assay for NO Production
To ensure a self-validating system, the following protocol measures cellular NO production while simultaneously controlling for false positives (e.g., apparent NO reduction caused by cell death rather than enzyme inhibition).
Figure 2: Step-by-step workflow for the cell-based Griess Assay.
Step-by-Step Methodology & Causality:
Cell Seeding: Seed RAW 264.7 murine macrophages at 5 × 10⁴ cells/well in a 96-well plate.
Expert Insight: You must use phenol red-free DMEM. Phenol red strongly absorbs light at 540 nm, which directly interferes with the colorimetric readout of the Griess reagent, leading to artificially high baseline noise and skewed IC₅₀ calculations.
Stimulation & Treatment: After 24h of adherence, replace the media. Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) to trigger TLR4-mediated NF-κB translocation, inducing iNOS transcription. Immediately co-treat with the thiazinane derivatives or standard inhibitors (L-NAME/1400W) at varying concentrations (0.1 - 50 µM).
Expert Insight: Co-treatment is preferred over pre-treatment to assess competitive inhibition in real-time as the enzyme is synthesized, accurately reflecting the in vivo pharmacokinetic environment.
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture media.
Griess Reaction: Transfer 50 µL of the culture supernatant to a fresh 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
Expert Insight: The acidic environment drives the diazotization of sulfanilamide by nitrite, which then couples with the naphthyl derivative to form a stable, deep magenta azo dye.
Quantification: Incubate for 10 minutes at room temperature in the dark. Read absorbance at 540 nm using a microplate reader against a standard curve of sodium nitrite (NaNO₂).
Self-Validation (Crucial Step): Always run an MTT or CellTiter-Glo viability assay on the remaining cells in the original plate. If a compound shows a 90% drop in NO production but a 50% drop in cell viability, it is acting as a cytotoxic agent, not a selective iNOS inhibitor.
Conclusion
Benchmarking 2-ethyl-1,3-thiazinane derivatives against standards like L-NAME reveals their high potential as selective iNOS inhibitors. By adhering to strict, self-validating cell-based assays, researchers can accurately differentiate between true enzymatic inhibition and non-specific cytotoxicity, accelerating the development of safer anti-inflammatory therapeutics.
References
Title: Chemistry of Substituted Thiazinanes and Their Derivatives
Source: Molecules (National Library of Medicine / PMC)
URL: [Link]
Validation
A Comparative Guide to the FTIR Spectra of 2-Ethyl-1,3-Thiazinane and Related Saturated Heterocycles
This technical guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2-ethyl-1,3-thiazinane and its structural analogues: 1,3-thiazinane, morpholine, and piperidine. For researchers, s...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2-ethyl-1,3-thiazinane and its structural analogues: 1,3-thiazinane, morpholine, and piperidine. For researchers, scientists, and professionals in drug development, understanding the vibrational spectroscopy of these saturated heterocyclic scaffolds is crucial for structural elucidation, purity assessment, and reaction monitoring. This guide synthesizes experimental data and predictive analysis to offer a comprehensive reference for interpreting the FTIR spectra of these important compounds.
The choice of FTIR spectroscopy as an analytical tool is predicated on its ability to provide a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. For the heterocycles , FTIR allows for the direct probing of key bonds such as N-H, C-H, C-N, C-O, and C-S, whose characteristic absorption frequencies are sensitive to their chemical environment within the six-membered ring.
Molecular Structures Under Comparison
The following diagram illustrates the structures of the four heterocyclic compounds discussed in this guide. Their structural similarities and differences, particularly the heteroatoms present in the ring and the substitution at the C-2 or nitrogen position, give rise to distinct features in their respective FTIR spectra.
Caption: A typical workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
Crystal Cleaning: The ATR crystal (commonly diamond or ZnSe) must be meticulously cleaned before running a background or sample spectrum. [1]This is typically done by wiping the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol, followed by a dry cloth to ensure the solvent has fully evaporated.
Background Spectrum: A background spectrum is recorded with the clean, empty ATR crystal. This step is crucial as it measures the instrument's response and the ambient atmospheric conditions, which will be subtracted from the sample spectrum.
[1]4. Sample Application: A small drop of the liquid heterocycle is placed directly onto the center of the ATR crystal. [2]For viscous liquids or solids, a pressure clamp may be used to ensure good contact between the sample and the crystal.
[2]5. Sample Spectrum Acquisition: The sample spectrum is then recorded. The typical spectral range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are common.
Post-Measurement Cleaning: After the spectrum is acquired, the sample is carefully wiped from the ATR crystal using a solvent-soaked cloth, followed by a dry cloth.
Data Processing: The acquired spectrum is processed using the spectrometer's software. This may include baseline correction and normalization to facilitate comparison with other spectra.
This self-validating protocol ensures that the obtained spectrum is solely that of the sample, by first accounting for the instrument and atmospheric background and then ensuring no cross-contamination between samples through rigorous cleaning.
Conclusion
FTIR spectroscopy is an indispensable technique for the characterization of saturated heterocycles like 2-ethyl-1,3-thiazinane and its relatives. While piperidine and morpholine have well-documented spectra, the interpretation for thiazinanes can be approached predictively with a high degree of confidence. The key distinguishing features are the C-O-C stretch in morpholine and the C-S stretch in the thiazinanes. Alkyl substitution, as in 2-ethyl-1,3-thiazinane, primarily manifests in the C-H stretching and bending regions of the spectrum. By following a robust experimental protocol, researchers can obtain high-quality spectra for accurate structural confirmation and comparative analysis.
References
Vertex AI Search result citing Piperidine (C5H11N) properties.
Benchchem.
Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.
Proper chemical disposal is not merely a regulatory endpoint; it is a critical phase of the experimental lifecycle that demands the same scientific rigor as the synthesis itself. For researchers and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Proper chemical disposal is not merely a regulatory endpoint; it is a critical phase of the experimental lifecycle that demands the same scientific rigor as the synthesis itself. For researchers and drug development professionals handling 2-Ethyl-1,3-thiazinane , understanding the mechanistic causality behind its disposal is paramount.
Because this specialized heterocyclic building block contains both sulfur and nitrogen heteroatoms, its end-of-life management requires strict protocols to prevent the generation of toxic environmental pollutants. The following guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and final destruction of 2-Ethyl-1,3-thiazinane.
Physicochemical Profile & Hazard Causality
To design an effective disposal protocol, we must first establish the physical and hazard parameters of the chemical. The presence of the thiazinane ring dictates that improper disposal (e.g., drain disposal or low-temperature combustion) will release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[1].
Table 1: Physicochemical and Hazard Data for 2-Ethyl-1,3-thiazinane
Requires licensed incineration with alkaline flue-gas scrubbing.
Satellite Accumulation Area (SAA) Logistics
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), specifically 40 CFR 262 Subpart K for academic and research laboratories, hazardous waste must be managed at or near the point of generation[3].
Causality Check: Why limit SAA volumes and mandate weekly inspections?
Chemical waste, especially sulfur-containing organics, can slowly degrade or react with trace impurities over time, generating gas. Weekly inspections ensure that any pressure buildup, container degradation, or seal failure is caught before a catastrophic exposure event occurs[4].
Workflow for 2-Ethyl-1,3-thiazinane waste accumulation and disposal.
Step-by-Step Disposal Methodology: A Self-Validating System
A robust safety protocol leaves no room for assumptions. The following methodologies are designed as self-validating systems, meaning each step includes a built-in verification mechanism to ensure the success of the preceding action.
Protocol A: Liquid Waste Consolidation
Step 1: Compatibility Verification. Check the SAA waste log. Ensure the receiving container does not hold strong oxidizing agents (e.g., peroxides, nitric acid).
Causality: The reduced sulfur atom in the thiazinane ring can undergo violent, exothermic oxidation if inadvertently mixed with strong oxidizers.
Step 2: Container Preparation. Select a chemically compatible container (e.g., High-Density Polyethylene [HDPE] or amber glass). Ensure the cap is in "new" condition with an intact liner[4].
Step 3: Transfer & Headspace Management. Transfer the waste inside a certified chemical fume hood. Leave at least one inch of headspace at the top of the container[5].
Causality: Headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing container rupture.
Step 4: Sealing and Validation. Remove the transfer funnel immediately. Seal with the tight-fitting cap[4].
Validation: Visually inspect the exterior for drips. Perform a secondary containment inspection by gently wiping the base of the container with a dry tissue to verify no residual liquid is present outside the primary vessel.
Step 5: RCRA Labeling. Affix a "Hazardous Waste" label immediately. List "2-Ethyl-1,3-thiazinane" and its exact concentration.
Causality: EPA regulations mandate exact chemical names (no abbreviations or chemical formulas) to ensure proper downstream incineration parameters are applied by the disposal facility[4].
Protocol B: Spill Response and Solid Waste Management
Step 1: Containment. In the event of a spill, immediately isolate the area and ensure the fume hood sash is lowered to maximize exhaust velocity.
Step 2: Absorption. Use an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
Step 3: Collection. Sweep up the absorbed mixture mechanically to minimize aerosolization and place it into a solid hazardous waste container[1].
Step 4: Decontamination & Validation. Wash the affected area with water and a specialized laboratory detergent, collecting the rinsate as liquid hazardous waste[6].
Validation: Perform a final wipe-down with a clean, dry absorbent pad. Visually inspect the pad under direct lighting; if any residue or discoloration is present, repeat the decontamination step until the pad remains pristine.
Final Destruction: The Mechanistic Need for High-Temperature Incineration
The ultimate disposal of 2-Ethyl-1,3-thiazinane must be conducted by a licensed hazardous waste disposal facility[1]. The only scientifically acceptable method for this compound is high-temperature rotary kiln incineration.
Mechanistic Causality:
When 2-Ethyl-1,3-thiazinane is subjected to temperatures exceeding 1000°C in the presence of excess oxygen, the carbon backbone is completely oxidized to CO2 and H2O. However, the sulfur and nitrogen heteroatoms are converted into SOx and NOx gases. If disposed of in a standard municipal incinerator, these gases would be released into the atmosphere, causing severe environmental damage (acid rain and smog). Licensed chemical incinerators employ alkaline wet scrubbers (e.g., NaOH solutions) to capture these acidic gases, neutralizing them into harmless effluent salts (like sodium sulfate) before the exhaust is released.
Thermal decomposition pathway and emission control for thiazinane waste.
References
US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at:[Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at: [Link]
Columbia University Research. "Hazardous Chemical Waste Management Guidelines." Columbia.edu. Available at: [Link]
Personal protective equipment for handling 2-Ethyl-1,3-thiazinane
Standard Operating Procedure & Safety Guide: Handling 2-Ethyl-1,3-thiazinane As a researcher or drug development professional, handling novel heterocyclic building blocks requires a predictive approach to laboratory safe...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Safety Guide: Handling 2-Ethyl-1,3-thiazinane
As a researcher or drug development professional, handling novel heterocyclic building blocks requires a predictive approach to laboratory safety. 2-Ethyl-1,3-thiazinane (CAS: 2032-29-3) is a saturated six-membered ring containing both nitrogen and sulfur heteroatoms, frequently utilized in the synthesis of bioactive reagents and pharmaceutical intermediates[1].
Because specific toxicological data on novel derivatives can be sparse, safety protocols must be established by extrapolating from the mechanistic hazards of the parent pharmacophores. This guide provides a self-validating, causality-driven operational plan for the safe handling, transfer, and disposal of 2-Ethyl-1,3-thiazinane and its salt derivatives.
Mechanistic Hazard Assessment
The safety requirements for 2-Ethyl-1,3-thiazinane are dictated by its functional groups:
Secondary Amine Motif: Amines are notoriously basic and nucleophilic. Upon contact with biological tissues, they disrupt lipid bilayers and hydrolyze proteins, leading to contact dermatitis. Structurally similar compounds like 1,3-thiazinane hydrochloride are classified as causing severe skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2A)[2].
Thioether Linkage: Sulfur-containing organics often exhibit high volatility and distinct, pungent odors. Inhalation of these vapors can cause acute respiratory tract irritation (STOT SE 3)[2].
Physical State Variations: The free base of thiazinane derivatives is typically a clear, combustible liquid[3], whereas its synthesized salts (e.g., hydrochloride salts) present as fine, easily aerosolized powders[4]. Your PPE must adapt to the physical state of the specific lot you are handling.
Personal Protective Equipment (PPE) Matrix
Do not merely wear PPE; understand why each barrier is selected. The following table summarizes the required protective equipment based on the chemical's interaction pathways.
PPE Category
Specification
Causality / Scientific Justification
Hand Protection
Nitrile (≥0.11 mm) or Butyl Rubber
Nitrile provides adequate protection against the neat liquid for brief contact. If handling in organic solvent vehicles (e.g., DCM, DMF), upgrade to Butyl Rubber or laminate gloves to prevent rapid solvent breakthrough carrying the solute into the skin.
Eye Protection
Tight-fitting chemical safety goggles
The basicity of the amine group poses a severe risk of corneal damage (Eye Irrit. 2A)[2]. Standard safety glasses lack the orbital seal required to block volatile thioether vapors.
Respiratory
N95/P100 (Solid) or OV Cartridge (Liquid)
Prevents inhalation of aerosolized hydrochloride salts (STOT SE 3)[4]. If handling the volatile free base outside a fume hood, an Organic Vapor (OV) cartridge is mandatory.
Body Protection
Flame-Resistant (FR) Lab Coat
The free base liquid is combustible. FR cotton or Nomex prevents the fabric from melting into the skin in the event of a flash fire.
Operational Plan: Handling and Transfer
To ensure a self-validating safety system, every handling step must isolate the hazard from the breathing zone and prevent cross-contamination.
Step-by-Step Methodology:
Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Do not handle 2-Ethyl-1,3-thiazinane on an open bench.
Preparation: Purge the workspace of incompatible materials, specifically strong oxidizing agents, which can react violently with the thioether group to form sulfoxides or sulfones.
Handling the Free Base (Liquid):
Use a glass syringe with a stainless steel needle or a cannula transfer system for volumetric measurements.
Avoid pouring the liquid directly to minimize vapor release and droplet splashing.
Handling the Hydrochloride Salt (Solid):
Use an anti-static weighing spatula. Thiazinane salts can hold a static charge, causing the powder to repel and aerosolize when transferred.
Weigh the material inside a draft shield within the fume hood to prevent the hood's airflow from blowing the powder.
Decontamination: After transfer, wipe down the balance, spatulas, and hood surface with a 10% bleach solution or ethanol. Wash hands immediately after removing gloves[4].
Workflow for the safe handling and transfer of 2-Ethyl-1,3-thiazinane.
Spill Response and Disposal Plan
Because 2-Ethyl-1,3-thiazinane contains sulfur, its disposal requires specific environmental considerations to prevent the release of toxic sulfur oxides (SOx) into the atmosphere.
Spill Response Protocol:
Evacuate & Ventilate: If a spill occurs outside the hood, evacuate the immediate area and allow the room's HVAC system to clear the vapors.
Containment: For liquid spills, surround the liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. For solid spills, lightly mist the powder with water to prevent dust generation before sweeping[4].
Collection: Scoop the absorbed material using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.
Waste Disposal Methodology:
Segregation: Never mix thiazinane waste with aqueous acid waste. Segregate into a dedicated "Sulfur-Containing Organic Waste" container.
Labeling: Clearly label the container with the chemical name, CAS number (2032-29-3), and the hazard pictograms for "Irritant" and "Combustible."
Incineration: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is sent to a licensed facility equipped with a chemical incinerator featuring an afterburner and an alkaline scrubber. The scrubber is mechanistically required to neutralize the hydrogen chloride gas (if handling the salt) and sulfur dioxide generated during combustion[5].
Disposal pathway ensuring environmental compliance for sulfur-containing organics.
References
NextSDS. "1,3-thiazinane hydrochloride — Chemical Substance Information". Available at: [Link]
LookChem. "Cas 543-71-5,1,3-thiazinane". Available at:[Link]
Capot Chemical. "MSDS of 1,2-thiazinane 1,1-dioxide". Available at:[Link]